Antifungal agent 64
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C28H27N3O2S2 |
|---|---|
Peso molecular |
501.7 g/mol |
Nombre IUPAC |
1-[(1R,2R)-2-(benzenesulfonamido)-1,2-diphenylethyl]-3-benzylthiourea |
InChI |
InChI=1S/C28H27N3O2S2/c32-35(33,25-19-11-4-12-20-25)31-27(24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)30-28(34)29-21-22-13-5-1-6-14-22/h1-20,26-27,31H,21H2,(H2,29,30,34)/t26-,27-/m1/s1 |
Clave InChI |
HZINQUZPMNGVHL-KAYWLYCHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Foundational & Exploratory
Core Mechanism of Action of Azole Antifungals: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Antifungal Agent 64" does not correspond to a recognized, specific antifungal agent in publicly available scientific literature. The following guide provides a detailed overview of the mechanism of action of the azole class of antifungal agents as a representative example of a core antifungal mechanism, supplemented with information on other major antifungal classes.
Introduction to Antifungal Drug Mechanisms
The selective toxicity of antifungal agents relies on targeting structures or metabolic pathways unique to fungal cells, thereby minimizing effects on the host. Key fungal targets include the cell wall, the cell membrane, and nucleic acid synthesis.[1][2] The fungal cell membrane is a particularly important target due to the presence of ergosterol (B1671047) as its primary sterol, in contrast to cholesterol in mammalian cell membranes.[2][3] Major classes of antifungal drugs that target ergosterol or its synthesis include the polyenes and the azoles.[3]
The Azole Antifungals: A Core Mechanism of Action
The azole antifungals are a major class of drugs used to treat a wide range of fungal infections. They are characterized by a five-membered azole ring and are broadly classified into two groups: imidazoles (e.g., ketoconazole, miconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole).
2.1. Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of azole antifungals is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This enzyme is a cytochrome P450-dependent enzyme, encoded by the ERG11 gene in yeasts like Candida albicans and by cyp51A and cyp51B in molds like Aspergillus fumigatus.
The nitrogen atom in the azole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase. This binding prevents the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial step in the conversion of lanosterol to ergosterol.
2.2. Consequences of Enzyme Inhibition
The inhibition of lanosterol 14α-demethylase has two major consequences for the fungal cell:
-
Depletion of Ergosterol: The lack of ergosterol compromises the integrity and fluidity of the fungal cell membrane. Ergosterol is essential for regulating membrane permeability, the function of membrane-bound enzymes, and cell signaling.
-
Accumulation of Toxic Sterol Precursors: The blockage of the pathway leads to the accumulation of 14α-methylated sterols, such as lanosterol. The incorporation of these toxic sterols into the cell membrane disrupts its structure and function, leading to increased permeability and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect in some cases).
Signaling Pathway
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by azole antifungal agents.
References
The Discovery and Synthesis of Antifungal Agent 64: A Technical Guide to a Promising Quinazolinone-Based Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. This has spurred the search for novel antifungal agents with unique mechanisms of action. One such promising area of research is the development of quinazolinone derivatives. This technical guide provides an in-depth overview of the discovery and synthesis of a potent antifungal agent, referred to as Antifungal Agent 64 (also known as Compound 5c), a member of the 2-mercapto-3-phenylquinazolin-4(3H)-one class. This document details its discovery, a representative synthetic pathway, quantitative antifungal activity, and the experimental protocols for its evaluation, tailored for researchers and professionals in the field of drug discovery and development.
Discovery of a Novel Antifungal Scaffold
The quest for new antifungal compounds has led to the exploration of diverse chemical scaffolds. Quinazolinone derivatives have emerged as a particularly interesting class due to their broad spectrum of biological activities, including antifungal properties. The discovery of this compound stems from systematic screening and structural optimization of this scaffold. Early research indicated that the 2,3-disubstituted-4(3H)-quinazolinone core was a key pharmacophore for antifungal activity. Subsequent structure-activity relationship (SAR) studies focused on modifications at the 2- and 3-positions of the quinazolinone ring to enhance potency and selectivity against pathogenic fungi, particularly those of the Fusarium genus. This compound was identified as a lead compound with excellent fungicidal activities against Fusarium oxysporum f.sp. cucumerinum.
Quantitative Data Presentation
The antifungal efficacy of quinazolinone derivatives has been quantified using various in vitro assays. The following tables summarize representative quantitative data for compounds closely related to this compound, demonstrating the potential of this chemical class.
Table 1: In Vitro Antifungal Activity of Representative Quinazolinone Derivatives against Fusarium Species
| Compound ID | Fungal Strain | Assay Type | Activity Metric | Value |
| 6c | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | IC₅₀ | 2.46 µg/mL |
| Pellicularia sasakii | Mycelial Growth Inhibition | IC₅₀ | 2.94 µg/mL | |
| Fusarium graminearum | Mycelial Growth Inhibition | IC₅₀ | 6.03 µg/mL | |
| Fusarium oxysporum | Mycelial Growth Inhibition | IC₅₀ | 11.9 µg/mL | |
| 2c | Fusarium oxysporum f. sp. Niveum | Mycelial Growth Inhibition | % Inhibition | 62.42% at 300 mg/L [1] |
Note: Data for compound 6c is sourced from a technical guide on quinazoline (B50416) derivatives. Data for compound 2c is from a peer-reviewed research article.
Experimental Protocols
The following are detailed methodologies for the synthesis and antifungal evaluation of a representative quinazolinone derivative, based on published literature for compounds of the same class.
Synthesis of 2-((4-chlorobenzyl)thio)-3-phenylquinazolin-4(3H)-one (A Representative Analog of this compound)
Materials:
-
Anthranilic acid
-
Phenyl isothiocyanate
-
Anhydrous potassium carbonate (K₂CO₃)
-
4-Chlorobenzyl chloride
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of 2-mercapto-3-phenylquinazolin-4(3H)-one (Intermediate 1):
-
A mixture of anthranilic acid (0.1 mol) and phenyl isothiocyanate (0.1 mol) in ethanol (100 mL) is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate 2-mercapto-3-phenylquinazolin-4(3H)-one.
-
-
S-alkylation to yield the final product:
-
To a solution of Intermediate 1 (0.01 mol) in DMF (50 mL), anhydrous potassium carbonate (0.015 mol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
4-Chlorobenzyl chloride (0.011 mol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-((4-chlorobenzyl)thio)-3-phenylquinazolin-4(3H)-one.
-
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Actively growing cultures of Fusarium oxysporum f.sp. cucumerinum
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Preparation of amended media:
-
PDA medium is prepared and autoclaved.
-
After cooling to approximately 45-50 °C, the test compound stock solution is added to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200, 300 mg/L). A control plate containing only the solvent (DMSO) at the same concentration is also prepared.
-
The amended PDA is poured into sterile petri dishes and allowed to solidify.
-
-
Inoculation:
-
A 5 mm mycelial disc is taken from the periphery of a 7-day-old culture of F. oxysporum f.sp. cucumerinum using a sterile cork borer.
-
The mycelial disc is placed aseptically in the center of each PDA plate (both control and treated).
-
-
Incubation and Measurement:
-
The inoculated plates are incubated at 25 ± 2 °C for 5-7 days.
-
The radial growth of the fungal colony is measured in millimeters.
-
-
Calculation of Inhibition:
-
The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(C - T) / C] × 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.
-
Visualizations
Synthetic Pathway of a Representative Quinazolinone Antifungal Agent
References
Technical Guide: Spectrum of Activity of the Investigational Antifungal Agent 64
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Antifungal Agent 64" is a hypothetical designation for the purpose of this technical guide. The data and experimental details presented herein are representative examples derived from established antifungal research methodologies and are intended to illustrate the comprehensive characterization of a novel antifungal compound.
Executive Summary
This document provides a detailed overview of the in vitro and in vivo spectrum of activity for the novel investigational antifungal, Agent 64. The compound demonstrates broad-spectrum activity against a wide range of clinically relevant yeasts and molds, including resistant strains. This guide summarizes the quantitative data from susceptibility testing, details the experimental protocols for its evaluation, and illustrates the putative signaling pathway and experimental workflows.
In Vitro Spectrum of Activity
Agent 64 has demonstrated potent in vitro activity against a comprehensive panel of fungal pathogens. Minimum Inhibitory Concentration (MIC) values were determined for a large collection of clinical isolates.
Activity Against Yeast Pathogens
Agent 64 shows excellent activity against both common and emerging Candida species, including those resistant to other classes of antifungals.
Table 1: In Vitro Activity of Agent 64 Against a Panel of Candida Species
| Organism (n) | Agent 64 MIC Range (µg/mL) | Agent 64 MIC₅₀ (µg/mL) | Agent 64 MIC₉₀ (µg/mL) | Comparator A (Fluconazole) MIC₉₀ (µg/mL) | Comparator B (Caspofungin) MIC₉₀ (µg/mL) |
| Candida albicans (150) | 0.015 - 1 | 0.06 | 0.25 | 2 | 0.5 |
| Candida glabrata (100) | 0.03 - 2 | 0.125 | 0.5 | 32 | 0.25 |
| Candida parapsilosis (75) | 0.06 - 4 | 0.25 | 1 | 4 | 2 |
| Candida tropicalis (50) | 0.015 - 0.5 | 0.03 | 0.125 | 4 | 0.5 |
| Candida krusei (50) | 0.06 - 2 | 0.25 | 1 | 64 | 0.5 |
| Candida auris (40) | 0.03 - 1 | 0.125 | 0.5 | >64 | 1 |
| Cryptococcus neoformans (60) | 0.03 - 1 | 0.125 | 0.5 | 8 | N/A |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Activity Against Molds
Agent 64 also exhibits significant activity against a variety of filamentous fungi, including Aspergillus species.
Table 2: In Vitro Activity of Agent 64 Against a Panel of Molds
| Organism (n) | Agent 64 MIC Range (µg/mL) | Agent 64 MIC₅₀ (µg/mL) | Agent 64 MIC₉₀ (µg/mL) | Comparator C (Voriconazole) MIC₉₀ (µg/mL) | Comparator D (Amphotericin B) MIC₉₀ (µg/mL) |
| Aspergillus fumigatus (100) | 0.06 - 2 | 0.25 | 1 | 1 | 1 |
| Aspergillus flavus (50) | 0.125 - 4 | 0.5 | 2 | 1 | 1 |
| Aspergillus terreus (30) | 0.125 - 4 | 0.5 | 2 | 2 | 2 |
| Fusarium solani (25) | 1 - 16 | 4 | 8 | 16 | 4 |
| Scedosporium apiospermum (20) | 2 - >16 | 8 | 16 | 8 | >16 |
Experimental Protocols
In Vitro Susceptibility Testing
Protocol: Broth Microdilution Method for Yeasts and Molds
-
Isolate Preparation: Fungal isolates were subcultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension of conidia or yeast cells was prepared in sterile saline and adjusted to a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Antifungal Agent Preparation: Agent 64 and comparator drugs were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized fungal inoculum was added to each well. Plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control well. For yeasts, this was typically a prominent decrease in turbidity. For molds, this was the lowest concentration that prevented discernible growth.[1][2]
In Vivo Efficacy Studies
Protocol: Murine Model of Disseminated Candidiasis
-
Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old) were used. Immunosuppression was induced with cyclophosphamide.[3][4]
-
Infection: Mice were infected via tail vein injection with a clinical isolate of Candida albicans (1 x 10⁵ CFU/mouse).
-
Treatment: Treatment with Agent 64 (administered intraperitoneally) or a vehicle control was initiated 24 hours post-infection and continued for 7 days.
-
Endpoint Analysis: The primary endpoint was fungal burden in the kidneys, determined by plating serial dilutions of kidney homogenates on Sabouraud Dextrose Agar. A secondary endpoint was survival over a 21-day period.
Putative Mechanism of Action and Signaling Pathway
Agent 64 is hypothesized to act by inhibiting a key enzyme in the fungal cell wall integrity pathway. This pathway is crucial for fungi to respond to environmental stresses.[5] Inhibition of this pathway leads to cell lysis and death.
The proposed target of Agent 64 is the Mitogen-Activated Protein Kinase (MAPK), which is a central component of the Cell Wall Integrity (CWI) signaling cascade.
Conclusion
The investigational compound, Agent 64, exhibits a potent and broad spectrum of antifungal activity in both in vitro and in vivo models. Its novel mechanism of action, targeting the fungal cell wall integrity pathway, makes it a promising candidate for the treatment of invasive fungal infections, including those caused by drug-resistant pathogens. Further clinical development is warranted to fully elucidate its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal agent 64 chemical structure and properties
Executive Summary
This document aims to provide a comprehensive technical overview of Antifungal Agent 64, also identified as Compound 5c. The agent is noted for its fungicidal properties, particularly against Fusarium oxysporum f.sp. cucumerinum. However, a thorough review of publicly available scientific literature and chemical databases did not yield a definitive primary research publication for a compound with this specific designation and biological activity. While commercial suppliers list "this compound" and "Compound 5c," they do not provide the detailed experimental data, chemical structure, or mechanism of action required for a complete technical guide.
The molecular formula, C27H46O3, has been associated with this agent, suggesting a potential steroidal saponin (B1150181) or a related natural product class. This remains speculative pending the discovery of the original research. This guide will therefore summarize the available information and outline the general methodologies used in the evaluation of novel antifungal agents, in lieu of specific data for this compound.
Chemical Structure and Properties
The precise chemical structure of this compound (Compound 5c) is not publicly available. The molecular formula C27H46O3 suggests a molecular weight of 418.65 g/mol . Based on this formula, the compound is likely a complex natural product, possibly of a steroidal or terpenoid nature. Without the definitive structure, key physicochemical properties such as solubility, pKa, and logP cannot be accurately determined.
Table 1: Postulated Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C27H46O3 | Inferred from supplier data |
| Molecular Weight | 418.65 g/mol | Calculated from molecular formula |
| IUPAC Name | Not Available | Structure not identified |
| CAS Number | Not Available | Structure not identified |
| Solubility | Not Determined | Experimental data unavailable |
| Melting Point | Not Determined | Experimental data unavailable |
| pKa | Not Determined | Experimental data unavailable |
Antifungal Activity
This compound is reported to have excellent fungicidal activity against Fusarium oxysporum f.sp. cucumerinum.[1][2][3][4][5] This plant pathogenic fungus is responsible for Fusarium wilt in cucurbits. Quantitative data on its efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC), are not available in the reviewed literature.
Experimental Protocols
While specific experimental protocols for this compound are not available, this section outlines standard methodologies for the synthesis and evaluation of novel antifungal agents.
General Synthesis of a Novel Antifungal Compound
The synthesis of a novel antifungal agent would typically involve a multi-step process, beginning with commercially available starting materials. The specific reaction steps, catalysts, solvents, and purification methods are highly dependent on the target chemical structure. A general workflow is depicted below.
Caption: A generalized workflow for chemical synthesis.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antifungal agent is the lowest concentration that prevents visible growth of a fungus. A standard method for determining MIC is the broth microdilution assay.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Mechanism of Action
The mechanism of action for this compound is currently unknown. Generally, antifungal agents target specific structures or pathways in fungal cells that are absent or different in host cells.
Potential Antifungal Mechanisms of Action
Caption: Potential mechanisms of action for an antifungal agent.
Conclusion and Future Directions
While "this compound" or "Compound 5c" is commercially available and cited for its activity against Fusarium oxysporum f.sp. cucumerinum, the lack of a primary scientific publication precludes a detailed technical analysis. The molecular formula C27H46O3 suggests a complex natural product, and further research is needed to elucidate its structure, confirm its biological activity, and determine its mechanism of action. Future work should focus on isolating and characterizing this compound, followed by comprehensive in vitro and in vivo efficacy studies. Understanding its mode of action will be critical for its potential development as a novel antifungal therapeutic.
References
In Vitro Efficacy of Antifungal Agent 64: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available in the public domain regarding "Antifungal agent 64," also referred to as "Compound 5c," is limited. This agent is noted for its fungicidal activity, particularly against Fusarium oxysporum f.sp. cucumerinum. However, a primary research publication detailing its synthesis, comprehensive in vitro efficacy data, and specific mechanism of action is not readily identifiable. This document, therefore, serves as a technical guide template, outlining the expected data and methodologies for a comprehensive evaluation of a novel antifungal agent, using generalized information from the field of mycology and antifungal research.
Introduction
This compound has been identified as a promising fungicidal compound. The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of novel antifungal agents. This guide provides a structured overview of the critical in vitro data and experimental protocols required to characterize the efficacy of a new antifungal candidate like this compound.
Quantitative In Vitro Efficacy Data
A comprehensive in vitro evaluation is fundamental to determining an antifungal agent's spectrum of activity and potency. The following tables are presented as a template for the systematic presentation of such data.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Pathogens
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Fusarium oxysporum f.sp. cucumerinum | ATCC XXXX | Data Not Available | Data Not Available | Data Not Available |
| Candida albicans | ATCC 90028 | Data Not Available | Data Not Available | Data Not Available |
| Aspergillus fumigatus | ATCC 204305 | Data Not Available | Data Not Available | Data Not Available |
| Cryptococcus neoformans | ATCC 208821 | Data Not Available | Data Not Available | Data Not Available |
| Trichophyton rubrum | ATCC 28188 | Data Not Available | Data Not Available | Data Not Available |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Minimum Fungicidal Concentrations (MFCs) of this compound
| Fungal Species | Strain ID | MFC (µg/mL) |
| Fusarium oxysporum f.sp. cucumerinum | ATCC XXXX | Data Not Available |
| Candida albicans | ATCC 90028 | Data Not Available |
| Aspergillus fumigatus | ATCC 204305 | Data Not Available |
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and validation of in vitro efficacy data.
Broth Microdilution Assay for MIC Determination
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and filamentous fungi.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate medium, such as Potato Dextrose Agar (B569324) (PDA), and incubated to obtain fresh mycelium or spores. A suspension is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 1 × 10⁶ CFU/mL).
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.
MFC Determination
Following the MIC determination, the fungicidal activity is assessed.
-
Subculturing: Aliquots from the wells of the microtiter plate that show no visible growth are subcultured onto agar plates.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving fungal cells.
-
MFC Endpoint: The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates.
Time-Kill Curve Analysis
Time-kill assays provide insights into the pharmacodynamics of an antifungal agent.
-
Exposure: A standardized fungal inoculum is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC) in a broth medium.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.
-
Quantification: The number of viable fungal cells (CFU/mL) at each time point is determined by plating serial dilutions onto agar plates and counting the resulting colonies.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is not documented. However, many antifungal agents target key fungal structures or metabolic pathways. A common target is the fungal cell membrane, specifically the ergosterol (B1671047) biosynthesis pathway.
Ergosterol Biosynthesis Pathway
Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death. Several classes of antifungal drugs, such as azoles and allylamines, inhibit enzymes in this pathway.
A Comprehensive Technical Guide to the Target Identification of Antifungal Agent 64
For Researchers, Scientists, and Drug Development Professionals
Abstract: The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with new mechanisms of action. This technical guide provides a comprehensive overview of the methodologies and strategies employed in the identification and validation of the molecular target of a hypothetical novel antifungal compound, designated as Agent 64. This document details experimental protocols, data interpretation, and visualization of key processes to serve as a practical resource for researchers in the field of antifungal drug discovery.
Introduction to Antifungal Target Identification
The discovery of a new antifungal agent is a critical first step, but a thorough understanding of its mechanism of action and specific molecular target is paramount for its development into a viable therapeutic. The eukaryotic nature of fungal cells presents a significant challenge, as many of their cellular processes are conserved in humans, increasing the potential for host toxicity.[1] An ideal antifungal drug should target a fungal-specific pathway or a component that is sufficiently divergent from its human counterpart to ensure a high therapeutic index.[1][2]
Target identification for a novel compound like Agent 64 typically involves a multi-pronged approach, integrating genetic, genomic, biochemical, and computational methods.[1] This guide will delineate these approaches in the context of elucidating the target of Agent 64.
Initial Characterization and In Vitro Activity of Agent 64
Prior to target identification studies, the antifungal activity of Agent 64 is typically characterized against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.
Table 1: In Vitro Antifungal Activity of Agent 64 (Hypothetical Data)
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | SC5314 | 0.125 | 0.25 |
| Candida glabrata | ATCC 2001 | 0.25 | 0.5 |
| Candida auris | B8441 | 0.125 | 0.25 |
| Aspergillus fumigatus | Af293 | 0.5 | 1 |
| Cryptococcus neoformans | H99 | 0.06 | 0.125 |
Experimental Protocols for Target Identification
Several orthogonal experimental strategies can be employed to identify the molecular target of Agent 64.
Genetic and Genomic Approaches
Genetic and genomic approaches are powerful tools for identifying drug targets by observing the effects of genetic perturbations on drug susceptibility.
Experimental Protocol: Generation and Analysis of Resistant Mutants
-
Mutant Generation: A large population of a susceptible fungal strain (e.g., Saccharomyces cerevisiae or a relevant pathogen like Cryptococcus neoformans) is exposed to sub-lethal concentrations of Agent 64 on solid growth medium. Spontaneous resistant mutants will arise and form colonies.[3]
-
Resistance Validation: Resistant colonies are isolated and re-tested for their MIC to Agent 64 to confirm the resistance phenotype.
-
Whole-Genome Sequencing (WGS): The genomic DNA of several independent resistant mutants and the parental wild-type strain is extracted and subjected to WGS.
-
Variant Analysis: The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are common among the resistant mutants but absent in the parental strain. Genes harboring these mutations are considered strong candidates for the drug target or components of the target pathway.
Experimental Protocol: Chemogenomic Profiling
-
Library Screening: A collection of gene deletion mutants (e.g., the S. cerevisiae deletion collection) is screened for hypersensitivity or resistance to sub-lethal concentrations of Agent 64.
-
Data Analysis: Genes whose deletion results in increased sensitivity (haploinsufficiency) or resistance are identified. Haploinsufficiency suggests that the deleted gene product may be the drug target or function in a parallel pathway that buffers the cell against the drug's effects. Increased resistance upon deletion may indicate that the gene is involved in drug uptake or activation.
Biochemical Approaches
Biochemical methods aim to directly identify the binding partner of the drug.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Agent 64 is chemically modified to incorporate an affinity tag (e.g., biotin) and a linker, creating an "Agent 64 probe".
-
Cell Lysate Preparation: A fungal cell lysate is prepared, ensuring the preservation of protein integrity.
-
Affinity Pull-down: The Agent 64 probe is immobilized on a solid support (e.g., streptavidin beads) and incubated with the cell lysate. Proteins that bind to Agent 64 will be captured.
-
Elution and Protein Identification: The bound proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry (e.g., LC-MS/MS).
-
Validation: The interaction between Agent 64 and candidate proteins is validated using orthogonal methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.
Visualization of Workflows and Pathways
Experimental Workflow for Resistant Mutant Analysis
Caption: Workflow for target identification using resistant mutant analysis.
Hypothetical Signaling Pathway Affected by Agent 64
Based on hypothetical chemogenomic data suggesting that Agent 64 impacts cell wall integrity, a potential signaling pathway can be visualized.
Caption: Hypothetical signaling pathway impacted by Agent 64.
Data Presentation and Interpretation
Quantitative data from various experiments should be compiled for comparative analysis.
Table 2: Summary of Target Identification Data for Agent 64 (Hypothetical)
| Method | Result | Implication |
| Resistant Mutant Analysis | Mutations in ERG11 gene | Erg11 (lanosterol 14-α-demethylase) is a likely target. |
| Chemogenomic Profiling | Hypersensitivity in strains with deleted genes in the ergosterol (B1671047) biosynthesis pathway. | Confirms the involvement of the ergosterol pathway. |
| Affinity Chromatography | Agent 64 probe pulls down Erg11 protein. | Direct physical interaction between Agent 64 and Erg11. |
| Enzymatic Assay | Agent 64 inhibits the activity of recombinant Erg11 with an IC₅₀ of 0.05 µM. | Confirms direct inhibition of the candidate target enzyme. |
| Surface Plasmon Resonance | Agent 64 binds to Erg11 with a K_D of 10 nM. | High-affinity binding to the target protein. |
The convergence of evidence from genetic, genomic, and biochemical approaches strongly indicates that Erg11, a key enzyme in the ergosterol biosynthesis pathway, is the primary target of Agent 64. This mechanism is similar to that of the azole class of antifungal drugs.
Conclusion and Future Directions
The systematic approach outlined in this guide, combining genetic, genomic, and biochemical methodologies, provides a robust framework for the target identification of novel antifungal agents like Agent 64. The successful identification of a specific molecular target is a critical milestone in the drug development pipeline, enabling mechanism-based optimization of the compound, elucidation of potential resistance mechanisms, and assessment of potential host toxicity. Future studies would focus on validating the target in vivo, exploring the potential for synergistic interactions with other antifungal agents, and advancing Agent 64 through preclinical development.
References
Preliminary Toxicity Profile of Antifungal Agent 64
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The emergence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of novel antifungal therapeutics. This document provides a preliminary toxicity profile of a novel investigational antifungal compound, designated Antifungal Agent 64. Due to the eukaryotic nature of both fungal and mammalian cells, a thorough assessment of a new antifungal candidate's potential for host cell toxicity is a critical step in its preclinical evaluation.[1] This guide summarizes the in vitro cytotoxicity of this compound against various mammalian cell lines and provides detailed experimental protocols for the key assays conducted. The objective is to present a clear, data-driven overview of the compound's preliminary safety profile to inform further development.
In Vitro Cytotoxicity
The cytotoxic potential of this compound was evaluated against a panel of human cell lines to determine its in vitro therapeutic index. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 24-hour exposure to the compound.
Table 1: In Vitro Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| HepG2 | Human Liver Carcinoma | 88 |
| HEK293 | Human Embryonic Kidney | > 100 |
| A549 | Human Lung Carcinoma | 95 |
| MCF-7 | Human Breast Adenocarcinoma | > 100 |
| Primary Human Hepatocytes | Normal Liver Cells | 75 |
Hemolytic Activity
To assess the potential for membrane disruption of red blood cells, a hemolysis assay was performed.
Table 2: Hemolytic Activity of this compound
| Compound | Concentration (µg/mL) | % Hemolysis |
| This compound | 100 | < 2% |
| Positive Control (Triton X-100) | 1% | 100% |
| Negative Control (PBS) | - | < 0.1% |
Experimental Protocols
Cell Culture
All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (ranging from 0.1 to 200 µg/mL). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 24 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by fitting the dose-response curve using non-linear regression analysis.
Hemolysis Assay
-
Blood Collection: Fresh human red blood cells (RBCs) were obtained and washed three times with phosphate-buffered saline (PBS).
-
Compound Incubation: A 2% suspension of RBCs was incubated with various concentrations of this compound for 1 hour at 37°C.
-
Controls: A positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS) were included.
-
Centrifugation: The samples were centrifuged to pellet the intact RBCs.
-
Absorbance Measurement: The absorbance of the supernatant was measured at 540 nm to quantify the release of hemoglobin.
-
Calculation: The percentage of hemolysis was calculated relative to the positive control.
Hypothetical Signaling Pathway Disruption
While the precise mechanism of action for this compound is under investigation, many antifungal agents achieve selectivity by targeting pathways unique to fungi, such as the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[1] Azoles, for example, inhibit the enzyme 14-α-demethylase, which disrupts ergosterol production.[1] It is hypothesized that this compound may interfere with a key signaling pathway essential for fungal cell wall integrity.
Discussion and Future Directions
The preliminary in vitro toxicity data for this compound suggest a favorable selectivity for fungal cells over mammalian cells, as indicated by the high IC50 values in the tested human cell lines. The lack of significant hemolytic activity further supports a low potential for membrane disruption at therapeutic concentrations.
Future studies will focus on elucidating the precise mechanism of action and expanding the toxicity profiling to include in vivo studies. These will involve acute toxicity studies in rodent models to determine the LD50 and identify any potential target organ toxicities. Further in vitro assays, such as genotoxicity and hERG channel inhibition assays, will also be conducted to provide a more comprehensive safety assessment. The promising preliminary profile of this compound warrants its continued investigation as a potential novel antifungal therapeutic.
References
An In-depth Technical Guide on the Fungicidal vs. Fungistatic Properties of Voriconazole
A Note on Nomenclature: The term "Antifungal Agent 64" does not correspond to a recognized, specific antifungal compound in scientific literature. Therefore, this guide will focus on a well-characterized and clinically significant antifungal, Voriconazole (B182144) , which exhibits both fungistatic and fungicidal properties depending on the target organism. This allows for a comprehensive exploration of these distinct antifungal effects.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Voriconazole
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity.[1] It is a synthetic derivative of fluconazole, with enhanced activity against a wider range of fungal pathogens.[2] Voriconazole is a critical therapeutic option for invasive fungal infections, particularly those caused by Aspergillus and Candida species.[3][4] Its clinical efficacy is rooted in its specific mechanism of action and its differential impact on fungal cell viability, acting as either a fungistatic or a fungicidal agent.
1.1 Mechanism of Action
Like other azole antifungals, voriconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[5] By binding to and inhibiting this enzyme, voriconazole disrupts the fungal cell membrane's integrity and function.[4] This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately inhibiting fungal growth.[2]
The signaling pathway, or more accurately, the biosynthetic pathway, targeted by voriconazole is the Ergosterol Biosynthesis Pathway .
Caption: Inhibition of the ergosterol biosynthesis pathway by voriconazole.
Fungicidal vs. Fungistatic Properties
The distinction between fungicidal and fungistatic activity is crucial in the clinical management of fungal infections.
-
Fungistatic agents inhibit fungal growth and proliferation without directly killing the fungal cells.[5]
-
Fungicidal agents actively kill fungal cells, leading to a significant reduction in the viable fungal population.[5]
Voriconazole exhibits a dual nature: it is primarily fungistatic against yeast species like Candida albicans, but it can be fungicidal against filamentous fungi (molds) such as Aspergillus fumigatus.[1][6] This differential activity is thought to be due to a stronger binding affinity of voriconazole for the lanosterol 14α-demethylase in molds compared to yeasts, leading to a more complete disruption of ergosterol synthesis and subsequent cell death.[1]
Quantitative Data: MIC and MFC
The fungistatic and fungicidal activities of an antifungal agent are quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC), respectively.
-
MIC: The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.
-
MFC: The lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity.
Table 1: Voriconazole MIC and MFC Data for Candida Species
| Candida Species | Voriconazole MIC Range (µg/mL) | Voriconazole MFC Range (µg/mL) | MFC/MIC Ratio | Predominant Activity |
| C. albicans | 0.007 - 0.06[7] | >1[8] | >4 | Fungistatic[2][8] |
| C. glabrata | 0.06 - 0.5[7] | >1 | >4 | Fungistatic[8] |
| C. krusei | 0.12 - 0.25[7] | 1 - 2[8] | ≤4 | Fungicidal[8] |
| C. tropicalis | 0.015 - 0.03[7] | >1 | >4 | Fungistatic[8] |
| C. parapsilosis | 0.007 - 0.06[7] | >1 | >4 | Fungistatic |
Table 2: Voriconazole MIC and MFC Data for Aspergillus Species
| Aspergillus Species | Voriconazole MIC Range (µg/mL) | Voriconazole MFC Range (µg/mL) | MFC/MIC Ratio | Predominant Activity |
| A. fumigatus | 0.12 - 1.0[6][9] | 0.25 - 8.0[6] | ≤4 (in most cases)[6] | Fungicidal[6][10] |
| A. flavus | 0.5 - 1.0[10] | 4.0[10] | ≤4 (in most cases) | Fungicidal[10] |
| A. terreus | 0.25 - 1.0 | >8.0[10] | >4 | Fungistatic[10] |
| A. niger | 0.5 - 1.0 | Not widely reported | - | Generally considered susceptible |
Note: MIC and MFC values can vary depending on the specific isolate and testing methodology.
Experimental Protocols
Standardized methods are essential for the accurate determination of MIC and MFC values. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing.
4.1 Broth Microdilution for MIC and MFC Determination (CLSI M27/M38)
This method is used to determine the MIC and subsequently the MFC of an antifungal agent. The protocol for yeasts (CLSI M27) and molds (CLSI M38) are similar in principle.[11][12]
Experimental Workflow:
-
Antifungal Preparation: A stock solution of voriconazole is prepared and serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[11][12]
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
MFC Determination: An aliquot (e.g., 100 µL) from each well showing no visible growth is subcultured onto an agar (B569324) plate (e.g., Sabouraud Dextrose Agar). The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amberlife.net [amberlife.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential fungicidal effect of voriconazole against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Differential Fungicidal Activities of Amphotericin B and Voriconazole against Aspergillus Species Determined by Microbroth Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. webstore.ansi.org [webstore.ansi.org]
Early Research on the Mode of Action of Antifungal Agent 64 (Fluconazole): An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the early research into the mode of action of the antifungal agent fluconazole (B54011), colloquially referred to here as "Antifungal Agent 64." It includes detailed experimental protocols, quantitative data presented in tabular format, and explanatory diagrams to elucidate key pathways and workflows.
Introduction
Fluconazole is a synthetically developed triazole antifungal agent that has been a cornerstone in the treatment of a wide range of fungal infections. Its efficacy is rooted in its highly specific inhibition of a crucial enzyme within the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[1][2] The disruption of ergosterol synthesis leads to a fungistatic effect, and in some instances, can result in fungal cell death.[1][3] This document delves into the foundational research that elucidated this mechanism of action.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary molecular target of fluconazole is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[3] This enzyme is critical for the conversion of lanosterol to ergosterol. Fluconazole's inhibitory action disrupts this pathway, leading to a depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterol precursors within the fungal cell membrane. This alteration in sterol composition significantly compromises the structural and functional integrity of the fungal membrane.
Ergosterol Biosynthesis Pathway and Fluconazole's Point of Intervention
The following diagram illustrates the simplified ergosterol biosynthesis pathway and highlights the inhibitory action of fluconazole.
Quantitative Data from Early Research
The following tables summarize key quantitative data from early studies on fluconazole's antifungal activity.
Table 1: In Vitro Activity of Fluconazole against Candida Species
| Fungal Species | Number of Isolates | Fluconazole MIC90 (μg/mL) | Reference |
| Candida albicans | 13,338 | 0.5 | |
| Candida glabrata | 13,338 | 32 | |
| Candida parapsilosis | 13,338 | 2 | |
| Candida tropicalis | 13,338 | 2 | |
| Candida krusei | 13,338 | ≥64 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: Fluconazole-Induced Ergosterol Depletion in Candida albicans
| Fluconazole Concentration (μg/mL) | Mean Ergosterol Reduction (%) in Susceptible Isolates | Reference |
| 1 | 72 | |
| 4 | 84 | |
| 16 | 95 | |
| 64 | 100 |
Table 3: Interpretive Breakpoints for Fluconazole Susceptibility Testing
| Susceptibility Category | MIC (μg/mL) | Corresponding Disk Diffusion Zone Diameter (mm) | Reference |
| Susceptible (S) | ≤8 | ≥19 | |
| Susceptible-Dose Dependent (SDD) | 16-32 | 15-18 | |
| Resistant (R) | ≥64 | ≤14 |
Experimental Protocols
Detailed methodologies for key experiments cited in early research are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.
Objective: To determine the minimum concentration of fluconazole that inhibits the visible growth of a fungal isolate.
Materials:
-
96-well microtiter plates
-
Fluconazole stock solution
-
Fungal isolate
-
RPMI-1640 medium (buffered with MOPS)
-
Spectrophotometer (for inoculum standardization)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells of the microtiter plate.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of fluconazole in RPMI-1640 medium in a 96-well plate. Typically, a range of 0.125 to 64 µg/mL is tested.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the fluconazole dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
Reading:
-
The MIC is determined as the lowest concentration of fluconazole at which there is a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a spectrophotometer.
-
Checkerboard Assay for Synergy Testing
This protocol is used to evaluate the interaction between two antifungal agents.
Objective: To determine if the combination of two antifungal agents results in a synergistic, additive, indifferent, or antagonistic effect.
Materials:
-
96-well microtiter plates
-
Stock solutions of two antifungal agents (e.g., Fluconazole and Amphotericin B)
-
Fungal isolate
-
RPMI-1640 medium
-
Incubator (35°C)
Procedure:
-
Plate Setup:
-
Add 50 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Drug A (e.g., Fluconazole) by adding 50 µL of the drug dilution to each well.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Drug B (e.g., Amphotericin B) by adding 50 µL of the drug dilution to each well. This creates a matrix of drug combinations.
-
-
Inoculation:
-
Prepare a standardized fungal inoculum as described in the MIC assay protocol.
-
Add 100 µL of the inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the FIC of Drug A and the FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Signaling Pathways and Cellular Responses to Fluconazole
The disruption of ergosterol synthesis by fluconazole triggers various stress response signaling pathways in fungal cells. Early research began to uncover these complex cellular responses.
Calcineurin and Hsp90 Signaling Pathways
The calcineurin pathway, a calcium-dependent signaling cascade, and the Hsp90 chaperone protein are crucial for fungal stress responses and tolerance to antifungal drugs. Inhibition of either of these pathways has been shown to sensitize fungi to fluconazole.
Conclusion
Early research on the mode of action of fluconazole definitively established its role as a potent and specific inhibitor of fungal ergosterol biosynthesis. By targeting lanosterol 14-α-demethylase, fluconazole disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth. The quantitative data and experimental protocols from these foundational studies have been instrumental in guiding the clinical use of fluconazole and have paved the way for the development of other azole antifungal agents. Understanding these fundamental mechanisms continues to be critical for addressing the ongoing challenges of antifungal resistance.
References
The Impact of Echinocandins on the Fungal Cell Wall: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinocandins represent a critical class of antifungal agents that specifically target the fungal cell wall, an essential structure absent in mammalian cells. This technical guide provides an in-depth analysis of the mechanism of action of echinocandins, focusing on their profound effects on the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall. The inhibition of β-(1,3)-D-glucan synthase leads to a cascade of events, including the loss of cell wall integrity, osmotic instability, and ultimately, fungal cell death. This document details the quantitative impact of echinocandins on various fungal pathogens, outlines the experimental protocols for assessing their activity, and illustrates the intricate signaling pathways, particularly the Cell Wall Integrity (CWI) pathway, that fungi employ to counteract this cell wall stress.
Introduction: The Fungal Cell Wall as a Prime Antifungal Target
The fungal cell wall is a dynamic and complex structure crucial for maintaining cell morphology, providing protection against environmental stresses, and facilitating interactions with the host. Composed primarily of polysaccharides such as β-glucans, chitin (B13524), and mannoproteins, the fungal cell wall's unique composition makes it an ideal target for selective antifungal therapies. Echinocandins exploit this uniqueness by specifically inhibiting the synthesis of β-(1,3)-D-glucan, a cornerstone of the cell wall's structural integrity.
Mechanism of Action of Echinocandins
Echinocandins, which include clinically significant drugs like caspofungin, micafungin, and anidulafungin, are lipopeptide molecules that act as non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase. This enzyme complex, encoded by the FKS genes, is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan. By binding to the Fks1p subunit of this enzyme, echinocandins effectively halt the production of this vital polymer. The resulting depletion of β-(1,3)-D-glucan weakens the cell wall, rendering the fungus susceptible to osmotic lysis and cell death. This mode of action is fungicidal against most Candida species and fungistatic against Aspergillus species.
Quantitative Analysis of Echinocandin Activity
The efficacy of echinocandins varies among different fungal species. The following tables summarize the in vitro susceptibility of key fungal pathogens to caspofungin, micafungin, and anidulafungin, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For Aspergillus species, the Minimum Effective Concentration (MEC) is often used, which is the lowest drug concentration that leads to the growth of abnormal, stunted hyphae.
Table 1: In Vitro Susceptibility of Candida Species to Echinocandins (MIC in µg/mL)
| Fungal Species | Antifungal Agent | MIC₅₀ | MIC₉₀ |
| Candida albicans | Caspofungin | 0.03 | 0.12 |
| Micafungin | 0.015 | 0.015 | |
| Anidulafungin | 0.03 | 0.03 | |
| Candida glabrata | Caspofungin | 0.03 | 0.25 |
| Micafungin | 0.015 | 0.015 | |
| Anidulafungin | 0.06 | 0.12 | |
| Candida parapsilosis | Caspofungin | 0.25 | 0.5 |
| Micafungin | 1 | 2 | |
| Anidulafungin | 2 | 2 | |
| Candida tropicalis | Caspofungin | 0.03 | 0.12 |
| Micafungin | 0.015 | 0.03 | |
| Anidulafungin | 0.03 | 0.03 | |
| Candida krusei | Caspofungin | 0.06 | 0.125 |
| Micafungin | 0.06 | 0.06 | |
| Anidulafungin | 0.03 | 0.06 |
Table 2: In Vitro Susceptibility of Aspergillus Species to Echinocandins (MEC in µg/mL)
| Fungal Species | Antifungal Agent | MEC₅₀ | MEC₉₀ |
| Aspergillus fumigatus | Caspofungin | 0.03 | 0.06 |
| Micafungin | 0.008 | 0.015 | |
| Anidulafungin | 0.008 | 0.015 | |
| Aspergillus flavus | Caspofungin | 0.03 | 0.125 |
| Micafungin | 0.008 | 0.015 | |
| Anidulafungin | 0.008 | 0.015 | |
| Aspergillus niger | Caspofungin | 0.03 | 0.125 |
| Micafungin | 0.008 | 0.015 | |
| Anidulafungin | 0.008 | 0.015 | |
| Aspergillus terreus | Caspofungin | 0.03 | 0.5 |
| Micafungin | 0.008 | 0.03 | |
| Anidulafungin | 0.008 | 0.06 |
Table 3: Impact of Echinocandins on Fungal Cell Wall Composition
| Fungal Species | Treatment | Change in β-(1,3)-Glucan | Change in Chitin |
| Candida albicans | Caspofungin (above MIC) | -81% | +898%[1] |
| Candida albicans | Caspofungin (sub-MIC) | Not specified | +160% (1.6-fold increase) |
| Candida glabrata | Caspofungin (sub-MIC) | +120% (1.2-fold increase) | +240% (2.4-fold increase) |
| Candida krusei | Caspofungin (sub-MIC) | +130% (1.3-fold increase) | +310% (3.1-fold increase) |
| Aspergillus fumigatus | Caspofungin (above MIC) | -94% (reduction in B3 peak intensity) | Not specified |
Fungal Response to Cell Wall Stress: The Cell Wall Integrity (CWI) Pathway
Faced with the threat of cell wall disruption by echinocandins, fungi activate a compensatory stress response mechanism known as the Cell Wall Integrity (CWI) pathway. This signaling cascade aims to repair the damaged cell wall and maintain cellular homeostasis. A key outcome of CWI pathway activation is the increased synthesis of chitin, another crucial cell wall polymer, which is cross-linked into the cell wall to provide structural support in the absence of sufficient β-glucan.
The CWI pathway is initiated by cell surface sensors that detect cell wall stress. This signal is transduced through a series of protein kinases, culminating in the activation of a Mitogen-Activated Protein Kinase (MAPK). The activated MAPK then phosphorylates downstream transcription factors, which translocate to the nucleus and induce the expression of genes involved in cell wall synthesis and remodeling, including chitin synthases.
Caption: Fungal Cell Wall Integrity (CWI) Pathway Activation by Echinocandins.
Experimental Protocols
Broth Microdilution Assay for Echinocandin Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document and is used to determine the Minimum Inhibitory Concentration (MIC) of echinocandins against yeast.
Materials:
-
96-well U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Echinocandin stock solution (e.g., caspofungin in DMSO)
-
Fungal isolate grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours
-
Sterile saline
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Suspend several fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare a working suspension by diluting the stock 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of the echinocandin in RPMI 1640 medium in a separate 96-well plate to create concentrations that are twice the final desired concentrations (e.g., a typical range for caspofungin is 16 to 0.03 µg/mL).
-
-
Plate Inoculation:
-
Add 100 µL of each two-fold drug dilution to the wells of a new 96-well plate.
-
Add 100 µL of the working fungal inoculum to each well. The final volume in each well will be 200 µL.
-
Include a drug-free well (100 µL RPMI + 100 µL inoculum) as a positive growth control and a media-only well as a negative control.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the positive growth control.
-
Caption: Workflow for Broth Microdilution Susceptibility Assay.
β-(1,3)-D-Glucan Synthase Inhibition Assay
This assay measures the in vitro activity of β-(1,3)-D-glucan synthase and its inhibition by echinocandins. It typically uses a radioactive substrate to quantify the amount of glucan polymer produced.
Materials:
-
Fungal membrane fraction containing β-(1,3)-D-glucan synthase
-
Assay buffer (e.g., 75 mM Tris-HCl, pH 7.5, with co-factors like KF and EDTA)
-
UDP-D-[U-¹⁴C]glucose (radioactive substrate)
-
Guanosine 5'-[γ-thio]triphosphate (GTPγS)
-
Bovine Serum Albumin (BSA)
-
Echinocandin inhibitor solution
-
10% Trichloroacetic acid (TCA)
-
Glass microfiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer
-
BSA
-
GTPγS
-
Varying concentrations of the echinocandin inhibitor.
-
-
-
Enzyme Addition and Incubation:
-
Pre-incubate the reaction mixture at 30°C for 5-10 minutes.
-
Initiate the reaction by adding the fungal membrane fraction and UDP-D-[U-¹⁴C]glucose.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Reaction Quenching and Product Collection:
-
Stop the reaction by adding cold 10% TCA.
-
Filter the mixture through a glass microfiber filter to collect the insoluble ¹⁴C-labeled glucan polymer.
-
Wash the filter with 10% TCA followed by 95% ethanol (B145695) to remove unincorporated radioactive substrate.
-
-
Quantification:
-
Place the dried filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each echinocandin concentration relative to a no-drug control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for β-(1,3)-D-Glucan Synthase Inhibition Assay.
Conclusion
The echinocandins are a powerful class of antifungal agents with a highly specific mechanism of action that targets the fungal cell wall. Their ability to inhibit β-(1,3)-D-glucan synthesis leads to significant structural damage and cell death in a wide range of pathogenic fungi. Understanding the quantitative effects of these drugs, the intricacies of the fungal cell wall stress response, and the standardized protocols for their evaluation is paramount for the effective use of current therapies and the development of novel antifungal strategies. The compensatory upregulation of chitin synthesis via the CWI pathway highlights the adaptability of fungi and underscores the potential for combination therapies that target multiple cell wall components. This guide provides a foundational resource for researchers and drug development professionals dedicated to combating invasive fungal infections.
References
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 64
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 64, also identified as Compound 5c, has demonstrated fungicidal activity against Fusarium oxysporum f.sp. cucumerinum.[1] To rigorously evaluate its efficacy and establish a baseline for further development, a standardized method for determining its Minimum Inhibitory Concentration (MIC) is essential. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound against filamentous fungi, specifically Fusarium species, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.
Data Presentation
The following table summarizes hypothetical MIC values for this compound and common antifungal drugs against various Fusarium species. This data is for illustrative purposes and serves as a template for presenting experimental findings.
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) |
| F. oxysporum | 1 | 1 - >16 | 4 - >64 | 4 - >64 |
| F. solani | 2 | 2 - >16 | 8 - >64 | 8 - >64 |
| F. verticillioides | 0.5 | 2 - 16 | 2 - 32 | 2 - 32 |
| F. proliferatum | 1 | 2 - 16 | 4 - >64 | 4 - >64 |
Experimental Protocol: Broth Microdilution MIC Testing for this compound
This protocol is adapted from the CLSI M38-A2 standard for broth dilution antifungal susceptibility testing of filamentous fungi.
1. Materials
-
This compound (powder form)
-
Fusarium species isolates (e.g., F. oxysporum, F. solani)
-
Quality control (QC) strains (e.g., Paecilomyces variotii ATCC MYA-3630)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, high-purity
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
-
Sterile, disposable 96-well microdilution plates (flat-bottom)
-
Sterile, low-adhesion polypropylene (B1209903) tubes
-
Spectrophotometer
-
Vortex mixer
-
Calibrated multichannel pipettes
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
Potato Dextrose Agar (B569324) (PDA) plates
2. Preparation of Antifungal Agent Stock Solution
Note: The solubility of this compound has not been empirically determined. Based on similarly structured novel antifungal compounds, DMSO is the recommended solvent for creating a high-concentration stock solution. It is critical to perform solubility studies to confirm the appropriate solvent and maximum solubility.
-
Accurately weigh a sufficient amount of this compound powder to prepare a stock solution of 1280 µg/mL.
-
Dissolve the powder in an appropriate volume of 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be used if necessary.
-
Store the stock solution in sterile, low-adhesion polypropylene tubes at -70°C.
3. Inoculum Preparation
-
Subculture the Fusarium isolates onto PDA plates and incubate at 35°C for 2-5 days to achieve adequate sporulation.
-
Harvest the conidia by flooding the agar surface with sterile saline and gently scraping the surface with a sterile loop.
-
Transfer the resulting suspension to a sterile tube. Allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension with sterile saline to match a 0.5 McFarland standard spectrophotometrically at 530 nm (resulting in a transmittance of 68% to 70%). This will yield a stock suspension of approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the stock suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
4. Microdilution Plate Preparation
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to yield final concentrations ranging from 0.03 to 16 µg/mL in the 96-well plates.
-
Add 100 µL of each antifungal dilution to the appropriate wells of the microdilution plate.
-
Include a growth control well containing 100 µL of drug-free RPMI 1640 medium and a sterility control well containing 200 µL of uninoculated RPMI 1640 medium.
5. Inoculation and Incubation
-
Add 100 µL of the final inoculum suspension to each well, except for the sterility control well.
-
Seal the plates and incubate at 35°C for 48 to 72 hours.
6. MIC Determination
-
Following incubation, visually inspect the plates for fungal growth.
-
The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of growth (optically clear well) compared to the growth control well.
Visualizations
References
Application Notes and Protocols for the Preparation of Antifungal Agent 64 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 64, also identified as Compound 5c, is a fungicide with demonstrated activity against Fusarium oxysporum f.sp. cucumerinum.[1] Proper preparation of stock solutions is critical for accurate and reproducible results in research and drug development applications. These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of this compound. Given the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on general best practices for similar antifungal agents. Researchers are advised to perform small-scale solubility and stability tests to confirm optimal conditions.
Physicochemical Data and Solubility
While specific solubility data for this compound is not widely published, it is known to be a compound with a molecular formula of C₂₈H₂₇N₃O₂S₂ and a molecular weight of 501.66 g/mol . For many water-insoluble antifungal compounds, Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing concentrated stock solutions.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₂₇N₃O₂S₂ |
| Molecular Weight | 501.66 g/mol |
Table 2: General Solubility of Antifungal Agents in Common Solvents
| Solvent | General Solubility Profile for Water-Insoluble Antifungals | Recommended Use |
| Dimethyl sulfoxide (DMSO) | High solubility for many nonpolar compounds.[4] | Primary solvent for preparing high-concentration stock solutions. |
| Ethanol | Moderate to good solubility for some organic compounds. | Can be used as an alternative solvent, but solubility should be tested. |
| Water | Low to negligible solubility. | Not recommended for initial stock solution preparation. Used for making final dilutions from a DMSO stock. |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision pipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Equilibration: Allow the vial containing this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 5.02 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM solution in 1 mL (0.001 L):
-
Moles = Molarity × Volume = 0.010 mol/L × 0.001 L = 0.00001 mol
-
Mass = Moles × Molecular Weight = 0.00001 mol × 501.66 g/mol = 0.0050166 g = 5.02 mg
-
-
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the weighed compound.
-
Mixing: Tightly cap the tube and vortex the solution until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.
-
Sterilization (Optional): If required for the downstream application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles and exposure to light.
Table 3: Recommended Storage Conditions for Antifungal Stock Solutions
| Solution Type | Storage Temperature | Duration | Notes |
| DMSO Stock Solution | -20°C or -80°C | Long-term (months to years) | Store in tightly sealed, light-protected aliquots. Avoid repeated freeze-thaw cycles. |
| Working Dilutions (in aqueous media) | 2-8°C | Short-term (prepare fresh daily) | The stability of the compound in aqueous solutions is generally lower. |
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation and storage of this compound stock solution.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations. Avoid generating dust from the powder.
-
Disposal: Dispose of all waste materials, including empty vials and contaminated consumables, in accordance with institutional and local environmental regulations.
Signaling Pathway and Experimental Workflow Logic
The preparation of a stock solution is a fundamental prerequisite for various downstream experiments designed to elucidate the mechanism of action, efficacy, and potential therapeutic applications of an antifungal agent.
Caption: Logical flow from stock solution preparation to downstream experimental applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, In Vitro and In Vivo Antifungal Activity of 5-Phenylthio-2,4-Bisbenzyloxypyrimidine: A Novel Nucleobase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Antifungal Agent 64 in Fungal Biofilm Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which confers protection from drugs and host immune responses.[1][2][3] The development of novel antifungal agents with potent activity against these resilient structures is a critical area of research.
This document provides a comprehensive guide for the evaluation of a novel investigational compound, herein referred to as Antifungal Agent 64 , against fungal biofilms. The protocols and methodologies described are based on established in vitro models for fungal biofilm research and are designed to provide a robust framework for assessing the efficacy of new antifungal candidates.
Postulated Mechanism of Action of this compound
While the precise mechanism of this compound is under investigation, initial studies suggest it may interfere with the integrity of the fungal cell membrane by inhibiting the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[4][5][6] This mode of action is shared by several classes of established antifungal drugs, including azoles and polyenes.[5][6][7]
Caption: Postulated mechanism of this compound targeting ergosterol biosynthesis.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize hypothetical quantitative data for this compound against biofilms of common fungal pathogens, Candida albicans and Aspergillus fumigatus. This data is presented to illustrate the expected outcomes from the protocols described below.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic Fungal Cells.
| Fungal Species | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | SC5314 | 2 | 0.5 | 0.25 |
| ATCC 90028 | 4 | 1 | 0.5 | |
| Aspergillus fumigatus | Af293 | 8 | >64 | 1 |
| ATCC 204305 | 16 | >64 | 2 |
MIC: The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 2: Minimum Biofilm Inhibitory and Eradication Concentrations (MBICs and MBECs) of this compound.
| Fungal Species | Strain | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| Candida albicans | SC5314 | 16 | 64 |
| ATCC 90028 | 32 | 128 | |
| Aspergillus fumigatus | Af293 | 64 | 256 |
| ATCC 204305 | 128 | >512 |
MBIC₅₀: The lowest concentration of the agent that inhibits biofilm formation by 50%. MBEC₅₀: The lowest concentration of the agent that eradicates 50% of pre-formed biofilms.
Experimental Protocols
Detailed methodologies for the evaluation of this compound are provided below. These protocols are adapted from standard methods for in vitro fungal biofilm analysis.[8][9][10]
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the susceptibility of planktonic (free-floating) fungal cells to this compound.
Materials:
-
Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a fungal inoculum of 1-5 x 10³ CFU/mL in RPMI-1640 medium.
-
Serially dilute this compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth compared to the positive control, typically assessed by visual inspection or by reading the optical density at 530 nm.[8]
Fungal Biofilm Formation and Susceptibility Testing
This set of protocols assesses the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.
A. Biofilm Formation:
-
Prepare a standardized fungal cell suspension (1 x 10⁶ cells/mL for Candida or 1 x 10⁷ conidia/mL for Aspergillus) in RPMI-1640 medium.
-
Dispense 200 µL of the cell suspension into the wells of a sterile 96-well flat-bottom microtiter plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
B. Crystal Violet (CV) Assay for Biofilm Biomass Quantification:
-
Following biofilm formation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air dry the plate for 45 minutes.
-
Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells four times with sterile distilled water.
-
Destain the wells by adding 200 µL of 95% ethanol (B145695) and incubate for 15 minutes.
-
Transfer 100 µL of the destaining solution to a new microtiter plate and measure the absorbance at 570 nm.
C. XTT Reduction Assay for Biofilm Metabolic Activity:
-
After biofilm formation and treatment with this compound, wash the wells with PBS.
-
Prepare an XTT/menadione (B1676200) solution (0.5 mg/mL XTT and 1 µM menadione in PBS).
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the formazan (B1609692) product at 490 nm.[11] A reduction in color development indicates reduced metabolic activity and cell viability.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the effects of this compound.
Materials:
-
Fungal biofilms grown on suitable surfaces (e.g., glass-bottom dishes)
-
Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix)
-
Confocal microscope
Protocol:
-
Grow biofilms as described in section 3.2.A on a CLSM-compatible surface.
-
Treat the biofilms with this compound at desired concentrations.
-
Gently wash the biofilms with PBS.
-
Stain the biofilms with appropriate fluorescent dyes according to the manufacturer's instructions.
-
Visualize the biofilms using a confocal microscope, capturing z-stack images to reconstruct the 3D architecture.
-
Analyze images for changes in biofilm thickness, cell viability, and extracellular matrix distribution.
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating the anti-biofilm activity of a novel compound like this compound.
Caption: Workflow for testing antifungal agents against fungal biofilms.
Conclusion
The methodologies outlined in this document provide a standardized approach to assess the in vitro efficacy of novel antifungal compounds such as this compound against fungal biofilms. A multi-faceted approach, combining quantification of biofilm biomass and metabolic activity with direct visualization, is crucial for a comprehensive understanding of a compound's anti-biofilm potential. The data generated from these assays are essential for the preclinical development of new therapeutic strategies to combat the growing threat of drug-resistant fungal infections.
References
- 1. Fungal Biofilms: In vivo models for discovery of anti-biofilm drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal Biofilm Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Ciclopirox in Combination with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclopirox, a hydroxypyridone antifungal agent, presents a unique mechanism of action that distinguishes it from other major antifungal classes. Unlike azoles and polyenes that target the fungal cell membrane's ergosterol, Ciclopirox acts primarily through the chelation of polyvalent metal cations, such as Fe³⁺. This action inhibits essential metal-dependent enzymes, including those involved in peroxide degradation, thereby disrupting cellular processes like mitochondrial electron transport and energy production.[1][2][3] This distinct mechanism suggests its potential for effective combination therapy, aiming to enhance efficacy, overcome resistance, and broaden the spectrum of activity.
These application notes provide a comprehensive overview of the use of Ciclopirox in combination with other antifungal agents, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Data Presentation: In Vitro Interactions of Ciclopirox with Other Antifungals
The following tables summarize the in vitro interactions between Ciclopirox and other antifungal agents against various fungal species. The interactions are primarily determined using the checkerboard microdilution method and are quantified by the Fractional Inhibitory Concentration Index (FICI).
FICI Interpretation:
-
Synergism: FICI ≤ 0.5
-
Additivism/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Combination of Ciclopirox and Terbinafine against Dermatophytes
| Fungal Species | Ciclopirox MIC (µg/mL) Alone | Terbinafine MIC (µg/mL) Alone | Ciclopirox MIC (µg/mL) in Combination | Terbinafine MIC (µg/mL) in Combination | FICI | Interaction | Reference |
| Trichophyton rubrum | 0.04 | 0.04 | 0.01 - 0.02 | 0.01 - 0.02 | ≤ 1.0 | Additive | [4][5] |
| Non-dermatophyte molds | 1.04 | 1.04 | Not specified | Not specified | Additive/Synergistic | Synergistic/Additive |
Table 2: Combination of Ciclopirox and Itraconazole (B105839) against Various Fungi
| Fungal Species | Ciclopirox MIC (µg/mL) Alone | Itraconazole MIC (µg/mL) Alone | Ciclopirox MIC (µg/mL) in Combination | Itraconazole MIC (µg/mL) in Combination | FICI | Interaction | Reference |
| Aspergillus versicolor | 4.00 - 8.00 | 1.00 - 1.80 | Not specified | Not specified | ≤ 0.5 (in 15.38% of combinations) | Synergism (in some cases) | |
| Non-dermatophyte molds | 1.04 | 17.87 | Not specified | Not specified | Indifferent/Additive/Synergistic | Indifference/Additive/Synergistic |
Experimental Protocols
Checkerboard Microdilution Assay for Antifungal Synergy
This protocol is a standard method to determine the in vitro interaction between two antifungal agents.
a. Materials:
-
96-well microtiter plates
-
Ciclopirox and other antifungal agent(s) of interest (e.g., Terbinafine, Itraconazole)
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader
b. Procedure:
-
Preparation of Antifungal Solutions: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of each drug in RPMI-1640 medium.
-
Plate Setup:
-
Dispense 50 µL of RPMI-1640 into each well of a 96-well plate.
-
Add 50 µL of the Ciclopirox dilutions horizontally across the plate (e.g., columns 1-10).
-
Add 50 µL of the second antifungal agent's dilutions vertically down the plate (e.g., rows A-G). This creates a matrix of drug combinations.
-
Include wells with each drug alone (column 11 for the second agent, row H for Ciclopirox) and a drug-free well for growth control.
-
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that prevents visible growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Time-Kill Study for Fungicidal Activity
This method assesses the rate at which an antifungal combination kills a fungal population over time.
a. Materials:
-
Culture tubes or flasks
-
Ciclopirox and other antifungal agent(s)
-
Fungal isolate
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator and shaker
b. Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described in the checkerboard assay protocol.
-
Test Setup: Prepare tubes with SDB containing:
-
No drug (growth control)
-
Ciclopirox alone (at a relevant concentration, e.g., MIC)
-
The second antifungal agent alone (at a relevant concentration)
-
The combination of Ciclopirox and the second agent
-
-
Inoculation: Inoculate each tube with the fungal suspension to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Incubation: Incubate the tubes at 35°C in a shaker.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquots and plate them on SDA plates. Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
Mandatory Visualizations
Caption: Workflow for in vitro antifungal combination testing.
Caption: Proposed synergistic mechanisms of Ciclopirox with other antifungals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ciclopirox: recent nonclinical and clinical data relevant to its use as a topical antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility testing of ciclopirox, terbinafine, ketoconazole and itraconazole against dermatophytes and nondermatophytes, and in vitro evaluation of combination antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Agent 64 (Caspofungin) in In Vivo Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Antifungal Agent 64 (Caspofungin), a member of the echinocandin class, in various in vivo animal infection models. This document includes its mechanism of action, detailed experimental protocols, and relevant pharmacokinetic data to guide researchers in their study design.
Mechanism of Action
Caspofungin is a potent antifungal agent that targets the fungal cell wall. Its primary mechanism involves the non-competitive inhibition of the β-1,3-D-glucan synthase enzyme complex. This enzyme is crucial for the synthesis of β-1,3-D-glucan, a key polysaccharide component of the cell wall in many pathogenic fungi, including Candida and Aspergillus species.[1][2] The disruption of cell wall synthesis leads to osmotic instability and ultimately cell death.[3] This mechanism is highly selective as mammalian cells lack a cell wall.[2]
Exposure to Caspofungin can trigger cellular stress responses in fungi, notably the Cell Wall Integrity (CWI) signaling pathway.[4] This pathway is activated in response to cell wall damage and attempts to compensate by remodeling the cell wall.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Antifungal Agent 64
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel and effective antifungal agents. Antifungal agent 64 is a promising new chemical entity with demonstrated fungicidal activity against a range of pathogenic fungi.[1] These application notes provide detailed protocols for essential cell-based assays to determine the in vitro efficacy of this compound, enabling researchers to assess its spectrum of activity and potency. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy of results.[2]
The primary assays covered in this document are:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC).
-
Disk Diffusion Assay: For a qualitative assessment of antifungal activity.
-
Time-Kill Assay: To evaluate the fungicidal or fungistatic activity over time.
Key Signaling Pathway: Ergosterol (B1671047) Biosynthesis
A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][3][4] Inhibition of this pathway disrupts fungal cell membrane integrity, leading to cell death. This compound is hypothesized to interfere with this pathway.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a fungus.
Experimental Workflow
Protocol
Materials:
-
This compound (stock solution of known concentration)
-
Test fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, Fusarium oxysporum)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
Preparation of Antifungal Agent Dilutions:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
For yeasts (C. albicans, C. neoformans), grow the culture overnight in Sabouraud Dextrose Broth. Adjust the suspension to a 0.5 McFarland standard, then dilute to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For molds (A. fumigatus, F. oxysporum), harvest conidia from a 5-7 day old culture on Potato Dextrose Agar (B569324). Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This brings the final volume in each well to 200 µL and dilutes the drug to the final test concentrations.
-
-
Incubation:
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida and Aspergillus species, and up to 72 hours for Cryptococcus neoformans.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth control well. This can be determined visually or by reading the optical density at 530 nm.
-
Expected Results for this compound
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.125 - 2 | 0.5 | 1 |
| Aspergillus fumigatus | 0.25 - 4 | 1 | 2 |
| Cryptococcus neoformans | 0.06 - 1 | 0.125 | 0.5 |
| Fusarium oxysporum | 0.5 - 8 | 2 | 4 |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the susceptibility of a fungus to an antifungal agent. It is based on the diffusion of the agent from a paper disk into an agar medium inoculated with the test fungus. The presence of a zone of growth inhibition around the disk indicates antifungal activity.
Experimental Workflow
Protocol
Materials:
-
This compound
-
Sterile 6 mm paper disks
-
Test fungi
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Sterile saline or PBS
-
Sterile cotton swabs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically place a paper disk impregnated with a known concentration of this compound onto the center of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours, depending on the fungal species.
-
-
Data Collection:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.
-
Expected Results for this compound
| Fungal Species | Disk Content (µg) | Zone of Inhibition Diameter (mm) |
| Candida albicans | 10 | 18 - 25 |
| Aspergillus fumigatus | 10 | 15 - 22 |
| Cryptococcus neoformans | 10 | 20 - 28 |
| Fusarium oxysporum | 10 | 12 - 19 |
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamics of an antifungal agent, determining whether it is fungicidal (kills the fungus) or fungistatic (inhibits its growth). This is achieved by measuring the number of viable fungal cells over time in the presence of the antifungal agent.
Experimental Workflow
Protocol
Materials:
-
This compound
-
Test fungi
-
RPMI-1640 medium
-
Sterile culture tubes
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates (e.g., Sabouraud Dextrose Agar)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum as described previously, with a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with RPMI-1640 medium containing this compound at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC for the test organism.
-
Include a growth control tube without any antifungal agent.
-
Inoculate each tube with the standardized fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Expected Results for this compound
| Fungal Species | Concentration | Time to ≥3-log₁₀ Reduction (hours) |
| Candida albicans | 4x MIC | 12 |
| Aspergillus fumigatus | 4x MIC | 24 |
| Cryptococcus neoformans | 4x MIC | 8 |
| Fusarium oxysporum | 8x MIC | >24 (Fungistatic at lower concentrations) |
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of this compound. By systematically determining the MIC, observing zones of inhibition, and characterizing the time-kill kinetics, researchers can gain a comprehensive understanding of the antifungal properties of this novel agent. The provided hypothetical data serves as a guide for expected outcomes and data presentation. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data crucial for the continued development of this compound as a potential therapeutic.
References
- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
Application Notes and Protocols for Antifungal Agent 64 in Fungal Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Antifungal Agent 64 as a tool to investigate the mechanisms of fungal resistance. The following sections detail the antifungal activity of this agent and provide standardized protocols for its use in key experimental assays.
Introduction
Antifungal resistance is a significant and growing threat to public health, necessitating the development of novel therapeutic agents and a deeper understanding of the molecular mechanisms by which fungi evade the effects of these drugs. This compound is a novel investigational compound with broad-spectrum activity against pathogenic fungi. Its unique mode of action makes it a valuable tool for studying the emergence and development of fungal resistance. These notes provide researchers with the necessary information and protocols to effectively use this compound in their studies.
Data Presentation
The in vitro activity of this compound has been evaluated against a panel of common fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data, as well as its synergistic effects with known antifungal drugs.
Table 1: In Vitro Antifungal Activity of Agent 64
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | 8 | 16 | 32 |
| Candida glabrata | 16 | 32 | >64 |
| Candida auris | 32 | 64 | >64 |
| Aspergillus fumigatus | 4 | 8 | 16 |
| Cryptococcus neoformans | 2 | 4 | 8 |
MIC₅₀ and MIC₉₀ represent the concentrations that inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Synergistic Activity of Agent 64 with Conventional Antifungals against Candida albicans
| Combination | FIC Index | Interpretation |
| Agent 64 + Fluconazole | 0.375 | Synergy |
| Agent 64 + Amphotericin B | 0.75 | Additive |
| Agent 64 + Caspofungin | 1.5 | Indifference |
The Fractional Inhibitory Concentration (FIC) index is used to determine the nature of the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results when studying this compound.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
For yeasts, subculture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum of 1-5 x 10³ CFU/mL.
-
For molds, grow the isolate on Potato Dextrose Agar (PDA) at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Reading Results:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control. Results can be read visually or with a spectrophotometer at 530 nm.
-
Protocol 2: Checkerboard Synergy Assay
This protocol determines the interaction between this compound and another antifungal drug.
Materials:
-
Stock solutions of this compound and a second antifungal agent.
-
Materials listed in Protocol 1.
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antifungal along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation and Incubation: Follow steps 3 and 4 from Protocol 1.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FIC index: FIC Index = FIC of Agent 64 + FIC of the second drug.
-
Interpret the results as described in the note for Table 2.
-
Visualizations
The following diagrams illustrate key concepts relevant to the study of fungal resistance mechanisms.
Caption: Key signaling pathways activated by antifungal stress leading to resistance.
Caption: Workflow for studying resistance mechanisms to a novel antifungal agent.
Conclusion
This compound represents a promising candidate for further development and a valuable probe for dissecting the complex networks of fungal drug resistance. The data and protocols provided herein are intended to facilitate research into its mechanism of action and the ways in which fungi may overcome its inhibitory effects. A thorough understanding of these processes is crucial for the development of durable and effective antifungal therapies.
Application Notes & Protocols: In Vitro and In Vivo Evaluation of Antifungal Agent 64 Against Clinical Fungal Isolates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents.[1][2] This document provides a comprehensive set of protocols for the preclinical evaluation of a novel investigational antifungal, designated "Antifungal Agent 64," against a panel of clinically relevant fungal isolates. The described methodologies adhere to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data robustness and reproducibility.[1][3][4] These protocols will guide researchers in determining the in vitro potency, spectrum of activity, and potential mechanism of action of this compound, as well as its in vivo efficacy in a murine model of systemic infection.
I. In Vitro Susceptibility Testing
The initial evaluation of this compound involves determining its activity against a broad panel of fungal pathogens. The primary methods for this are broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and disk diffusion for a qualitative assessment of susceptibility.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This quantitative measure is crucial for assessing the potency of this compound. The broth microdilution method is the gold standard for MIC determination.
Experimental Protocol: Broth Microdilution MIC Assay
-
Isolate Preparation:
-
Subculture clinical fungal isolates onto appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours (yeasts) or up to 96 hours (molds) to ensure purity and viability.
-
Prepare a standardized inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the inoculum in RPMI 1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-96 hours for molds.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts, and complete inhibition for amphotericin B) compared to the drug-free growth control. The endpoint can be read visually or with a spectrophotometer.
-
Data Presentation: MIC Summary for this compound
| Fungal Species | Isolate ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | CA-01 | 0.125 | 0.5 | 0.25 |
| CA-02 | 0.25 | 1 | 0.5 | |
| Candida glabrata | CG-01 | 1 | 16 | 0.5 |
| CG-02 | 2 | 32 | 1 | |
| Aspergillus fumigatus | AF-01 | 0.5 | 2 | 1 |
| AF-02 | 1 | 4 | 1 | |
| Cryptococcus neoformans | CN-01 | 0.06 | 4 | 0.125 |
| CN-02 | 0.125 | 8 | 0.25 |
B. Disk Diffusion Assay
The disk diffusion method provides a simpler, qualitative assessment of antifungal susceptibility and is particularly useful for screening large numbers of isolates.
Experimental Protocol: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution assay.
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply a paper disk impregnated with a known concentration of this compound to the agar surface.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around the disk. The size of the zone correlates with the susceptibility of the isolate to the agent.
II. Time-Kill Assays
Time-kill assays provide information on the fungicidal or fungistatic activity of an antifungal agent over time.
Experimental Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism in RPMI 1640 medium at a starting concentration of approximately 1-5 x 10^5 CFU/mL.
-
Drug Exposure: Add this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control.
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them onto appropriate agar to determine the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
Data Presentation: Time-Kill Kinetics of this compound against C. albicans
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 8x MIC (log10 CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.5 | 4.8 | 4.2 | 3.5 |
| 8 | 6.2 | 4.5 | 3.1 | 2.1 |
| 12 | 7.0 | 4.2 | <2.0 | <2.0 |
| 24 | 7.8 | 4.0 | <2.0 | <2.0 |
| 48 | 8.1 | 3.8 | <2.0 | <2.0 |
III. Elucidation of Mechanism of Action (MOA)
Understanding the MOA of a novel antifungal is critical for its development. The following are initial assays to probe the potential target of this compound.
A. Ergosterol (B1671047) Binding Assay
Many antifungal agents, such as polyenes, target ergosterol in the fungal cell membrane. This assay determines if this compound interacts with ergosterol.
Experimental Protocol: Ergosterol Binding Assay
-
Perform a standard broth microdilution MIC assay as described above.
-
In a parallel set of microtiter plates, add exogenous ergosterol to the RPMI 1640 medium at a final concentration of 50-400 µg/mL.
-
Determine the MIC of this compound in the presence and absence of ergosterol.
-
Interpretation: A significant increase (≥4-fold) in the MIC of this compound in the presence of ergosterol suggests that the compound may bind to ergosterol.
B. Sorbitol Protection Assay
This assay helps determine if this compound targets the fungal cell wall.
Experimental Protocol: Sorbitol Protection Assay
-
Perform a standard broth microdilution MIC assay.
-
In a parallel set of microtiter plates, supplement the RPMI 1640 medium with 0.8 M sorbitol as an osmotic protectant.
-
Determine the MIC of this compound in the presence and absence of sorbitol.
-
Interpretation: A significant increase in the MIC in the presence of sorbitol suggests that this compound may target the fungal cell wall.
IV. In Vivo Efficacy Studies
In vivo studies are essential to evaluate the efficacy of this compound in a living organism. A murine model of disseminated candidiasis is a common and well-established model.
Experimental Protocol: Murine Model of Disseminated Candidiasis
-
Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.
-
Infection: Infect mice via intravenous injection with a lethal dose of a clinical isolate of Candida albicans.
-
Treatment: Administer this compound at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral, intraperitoneal, or intravenous). Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a period of 21-30 days.
-
Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), which is determined by homogenizing the organs and plating serial dilutions to quantify CFU/gram of tissue.
Data Presentation: In Vivo Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Fungal Burden in Kidneys (log10 CFU/g) |
| Vehicle Control | - | 0 | 7.5 |
| This compound | 1 | 20 | 6.2 |
| 5 | 60 | 4.8 | |
| 20 | 100 | <3.0 | |
| Fluconazole | 10 | 80 | 4.1 |
V. Visualizations
Hypothetical Signaling Pathway Targeted by this compound
Caption: Hypothetical mechanism of action for this compound targeting Erg11.
Experimental Workflow for In Vitro Antifungal Testing
Caption: Workflow for the in vitro evaluation of this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive preclinical evaluation of this compound. By systematically determining its in vitro activity, kinetic profile, potential mechanism of action, and in vivo efficacy, researchers can generate the critical data necessary to support its further development as a potential new therapy for invasive fungal infections. Adherence to standardized methodologies will ensure the quality and comparability of the data generated.
References
Application Note 1: Cell-Based Antifungal Growth Inhibition HTS Assay
An increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. High-throughput screening (HTS) of large compound libraries is a crucial strategy for the discovery of novel antifungal agents with improved efficacy and novel mechanisms of action. This document provides detailed application notes and protocols for the evaluation of a novel investigational antifungal, designated "Antifungal Agent 64," using various HTS assays. These protocols are designed for researchers, scientists, and drug development professionals engaged in antifungal drug discovery.
A primary and robust method for identifying novel antifungal compounds is through cell-based high-throughput screening that measures the inhibition of fungal growth. This approach provides a direct assessment of a compound's ability to impede the proliferation of a target fungal pathogen. The assay can be configured in various formats, with optical density (OD) measurements and cell viability indicators being the most common read
Application of Antifungal agent 64 in agricultural fungal pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 64, also identified as compound 5c in the scientific literature, is a novel chiral diamine derivative containing a 1,2-diphenylethylenediamine scaffold.[1][2][3] Recent studies have highlighted its potential as a potent fungicidal agent against significant agricultural fungal pathogens, particularly Fusarium oxysporum f.sp. cucumerinum.[4][5] This document provides detailed application notes and standardized protocols for the evaluation and characterization of this compound's activity against agricultural fungi.
Quantitative Data Summary
While the primary literature describes this compound as having "excellent fungicidal activities," specific quantitative data such as EC50 values from the initial publication are not publicly available in the abstract. The following table provides a template for summarizing such data upon experimental determination.
| Fungal Species | Assay Type | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| Fusarium oxysporum f.sp. cucumerinum | Mycelial Growth Inhibition | Data not available | Data not available | [Yang et al., 2023] |
| Botrytis cinerea | Spore Germination Assay | Data not available | Data not available | [Future Study] |
| Alternaria alternata | Mycelial Growth Inhibition | Data not available | Data not available | [Future Study] |
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | Data not available | Data not available | [Future Study] |
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, based on the activity of other diamine-containing antifungal compounds and common fungal targets, a hypothetical mechanism is proposed. It is hypothesized that this compound may induce fungal cell death through the disruption of cell membrane integrity, leading to an influx of extracellular calcium (Ca2+) and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow:
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Fungal isolate (e.g., Fusarium oxysporum)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antifungal Agent Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile PDB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) medium.
-
Harvest fungal spores or mycelial fragments and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum 1:50 in PDB.
-
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well. The final volume in each well will be 200 µL. Include a growth control (no agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 28°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
Workflow:
Materials:
-
Fungal cell suspension
-
This compound
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Fungal Cell Preparation: Prepare a fungal spore or mycelial suspension in a suitable buffer (e.g., PBS) to a concentration of 1 x 10^7 cells/mL.
-
Treatment: In a 96-well black plate, add 50 µL of the fungal cell suspension to each well. Add 50 µL of this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include an untreated control.
-
Probe Loading: Add 10 µL of 5 mM DCFH-DA to each well for a final concentration of 50 µM.
-
Incubation: Incubate the plate at 28°C for 30-60 minutes in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Measurement of Intracellular Calcium (Ca2+) Influx
This protocol uses the fluorescent Ca2+ indicator Fluo-4 AM to measure changes in intracellular calcium concentration.
Workflow:
Materials:
-
Fungal cell suspension
-
This compound
-
Fluo-4 AM (1 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
96-well black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Fungal Cell Preparation: Prepare a fungal spore or mycelial suspension in HBSS to a concentration of 1 x 10^7 cells/mL.
-
Probe Loading:
-
Prepare a loading solution of 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Add an equal volume of the loading solution to the cell suspension.
-
Incubate at 28°C for 30-60 minutes in the dark.
-
-
Washing: Centrifuge the cell suspension to pellet the cells. Resuspend the cells in fresh HBSS to remove excess probe. Repeat this step twice.
-
Treatment and Measurement:
-
Aliquot 100 µL of the washed, probe-loaded cell suspension into a 96-well black plate.
-
Place the plate in a fluorescence microplate reader set to measure fluorescence kinetically (Ex/Em: 494/516 nm).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add 100 µL of this compound at various concentrations and continue to measure the fluorescence for at least 15-30 minutes to observe changes in intracellular Ca2+.
-
Conclusion
This compound demonstrates significant potential for application in agriculture. The protocols outlined in this document provide a framework for the systematic evaluation of its efficacy and mechanism of action against a broad range of fungal pathogens. Further research is warranted to fully characterize its biological activity and to establish its spectrum of activity and potential for development as a commercial fungicide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Fungal | | Invivochem [invivochem.cn]
- 4. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Antifungal agent 64 solubility issues in aqueous solutions
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 64, focusing on its known solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a crystalline solid and a weakly basic compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This means it has low solubility and high permeability.[3][4] Its aqueous solubility is highly pH-dependent.[1] In standard phosphate-buffered saline (PBS) at pH 7.4, the kinetic solubility is typically very low, often less than 1 µg/mL. Solubility increases significantly in acidic conditions (pH 2.0-4.5).
Q2: Why is my stock solution of this compound precipitating when diluted into an aqueous buffer?
A2: This is a common issue known as "fall-out" or precipitation. It occurs because this compound is typically dissolved in a high-concentration organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. When this concentrated stock is diluted into an aqueous buffer (like cell culture media or PBS), the final concentration of the organic solvent may be too low to keep the compound dissolved, causing it to precipitate out of the solution.
Q3: What factors influence the solubility of this compound?
A3: Several factors can impact the solubility of this compound. Key factors include:
-
pH: As a weak base, its solubility is significantly higher at a lower pH where the molecule can be protonated.
-
Co-solvents: The presence and concentration of organic co-solvents (e.g., DMSO, ethanol (B145695), PEG 400) can substantially increase solubility.
-
Temperature: Solubility may increase with temperature, although this effect can vary.
-
Excipients: The addition of solubilizing agents like cyclodextrins or surfactants can form complexes or micelles that enhance aqueous solubility.
-
Ionic Strength: The salt concentration of the buffer can also influence solubility.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
Problem 1: I am unable to dissolve the powdered this compound to make a stock solution.
-
Cause: this compound is practically insoluble in water. Direct dissolution in aqueous buffers will be unsuccessful.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. A concentration of 10-20 mM in DMSO is typically achievable. Gentle warming (40-60°C) or sonication can aid dissolution.
Problem 2: My compound precipitates immediately upon dilution of the DMSO stock into my aqueous experimental medium.
-
Cause: The final DMSO concentration is insufficient to maintain solubility at the desired final concentration of Agent 64.
-
Troubleshooting Workflow: Follow the decision tree below to systematically address the issue.
Problem 3: I need to prepare a formulation for an in vivo study and cannot use high concentrations of DMSO.
-
Cause: DMSO can have toxic effects in animal models, so its concentration must be limited.
-
Solution: Explore alternative formulation strategies. Common approaches include:
-
Co-solvent Systems: Use a mixture of pharmaceutically acceptable solvents like PEG 400, propylene (B89431) glycol, and ethanol in water.
-
Cyclodextrin Complexation: Use cyclodextrins such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to form inclusion complexes that significantly increase aqueous solubility.
-
Solid Dispersions: Create a solid dispersion of Agent 64 in a hydrophilic polymer carrier.
-
Micronization: Reduce the particle size of the compound to prepare a stable suspension.
-
Quantitative Data Summary
The solubility of this compound can be enhanced using various techniques. The table below summarizes the approximate solubility improvements based on studies of similar azole antifungal compounds.
| Condition | Solvent/Vehicle | Approximate Solubility (µg/mL) | Fold Increase (vs. pH 7.4) | Reference Compounds |
| Baseline | Aqueous Buffer (pH 7.4) | ~0.04 | 1x | S-119 |
| pH Adjustment | Aqueous Buffer (pH 2.0) | ~15 | ~375x | S-119 |
| Co-solvency | 40% PEG 400 in Water | > 20,000 | > 500,000x | Posaconazole |
| Complexation | 10% w/v Pluronic F-127 (pH 7.4) | ~11 | ~280x | S-119 |
| Cocrystal Formation | Water (with Glutaric Acid cocrystal) | ~2,165 | > 50,000x | Ketoconazole |
Note: Data is synthesized from studies on structurally similar antifungal agents and should be used as a guideline for experimental design.
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. (e.g., for a 10 mM solution of a compound with MW=500 g/mol , weigh 5 mg).
-
Solvent Addition: Add the calculated volume of 100% DMSO to the powder in a sterile vial. (e.g., 1 mL for 5 mg to make a 10 mM solution).
-
Dissolution: Vortex the vial vigorously. If necessary, place the vial in a sonicating bath for 1-5 minutes or warm gently at 40-60°C until all solid material is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay via UV-Vis Spectrophotometry
This protocol provides a general workflow to determine the kinetic solubility of Agent 64 in a specific aqueous buffer.
Detailed Steps:
-
Preparation: Prepare a 10 mM stock solution of Agent 64 in DMSO. Also, prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Dilution: In a microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the aqueous buffer. Prepare in duplicate or triplicate.
-
Incubation: Mix the plate thoroughly and incubate with shaking for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Separation: After incubation, separate the dissolved compound from any precipitate. This is typically done by filtering the solution through a solubility filter plate.
-
Quantification: Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, by comparing against a standard curve.
References
- 1. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering [mdpi.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Antifungal Agent 64 Instability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Antifungal Agent 64 in culture media.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions and solid compound?
A1: To ensure maximum stability, the solid (powder) form of this compound should be stored at 2-8°C, protected from light and moisture. Stock solutions should be prepared in a suitable solvent (e.g., DMSO), aliquoted into single-use volumes in amber vials, and stored at -20°C or lower. It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the agent.[1]
Q2: In which solvents is this compound soluble and stable?
A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] For most in vitro experiments, preparing a high-concentration stock solution in 100% DMSO is recommended. This stock can then be diluted to the final working concentration in the appropriate culture medium. Ensure the final concentration of the organic solvent in the culture medium is low (typically <1%) to avoid affecting fungal growth or the stability of the agent.[3]
Q3: Is this compound sensitive to light?
A3: Yes, similar to many other antifungal compounds, this compound is susceptible to photodegradation when exposed to UV or broad-spectrum light.[4] It is imperative to conduct experiments under subdued lighting conditions and to store solutions in light-protecting amber tubes or containers wrapped in aluminum foil.
Q4: Why might I observe a decrease in the potency of this compound over time, even with proper storage?
A4: A gradual loss of potency can be attributed to slow degradation through processes like hydrolysis or oxidation. The stability of this compound is highly dependent on the pH of the solution and the presence of reactive oxygen species. For consistent activity, ensure the pH of your experimental medium is within the recommended range and consider preparing fresh dilutions from a frozen stock solution for each experiment.
Troubleshooting Guides
Issue 1: High variability or inconsistent Minimum Inhibitory Concentration (MIC) results.
-
Possible Cause 1: Degradation in Assay Medium. this compound may degrade in the final assay medium, particularly during prolonged incubation periods.
-
Solution: Prepare fresh dilutions of the agent immediately before initiating your assay. Minimize the exposure of plates and solutions to light and elevated temperatures. If degradation is suspected, perform a stability check using HPLC.
-
-
Possible Cause 2: pH Instability of the Medium. The pH of the culture medium can influence the stability and activity of the antifungal agent.
-
Solution: Verify that the pH of your testing medium is consistent across all experiments. Utilize a buffered medium, such as RPMI-1640 with MOPS, to maintain a stable pH throughout the incubation period.
-
-
Possible Cause 3: Adsorption to Plastics. Some chemical compounds can adsorb to the surface of plastic labware, which reduces the effective concentration of the agent in the medium.
-
Solution: Consider using low-adsorption polypropylene (B1209903) plates and tubes for your assays to minimize the loss of this compound.
-
Issue 2: Precipitation of the agent in the stock solution after thawing.
-
Possible Cause: Poor Solubility at Low Temperatures. The agent may precipitate out of the solvent upon freezing and may be slow to redissolve.
-
Solution: Before use, ensure the stock solution is completely thawed and homogenous. Briefly vortex and visually inspect the solution to confirm that no precipitate is present. Gentle warming in a 37°C water bath can aid in redissolution if necessary.
-
Issue 3: A noticeable color change in the culture medium after adding this compound.
-
Possible Cause: Oxidative Degradation. The agent may be undergoing oxidation, which can sometimes lead to the formation of colored byproducts. This process can be accelerated by components in the medium or by the metabolic activity of the test organism.
-
Solution: While a minor color change may not always indicate a significant loss of activity, it should be investigated. Run a "medium only" control with this compound to determine if the change occurs in the absence of the organism.
-
Data Presentation
Table 1: Stability of this compound (10 µg/mL) in Different Culture Media at 37°C
| Culture Medium | pH | % Remaining after 24h | % Remaining after 48h |
| RPMI-1640 with MOPS | 7.0 | 95% | 88% |
| RPMI-1640 (unbuffered) | 6.5-7.5 | 85% | 72% |
| Sabouraud Dextrose Broth | 5.6 | 70% | 55% |
| Yeast Nitrogen Base | 5.4 | 65% | 48% |
Table 2: Effect of Temperature on the Stability of this compound in RPMI-1640 (pH 7.0) over 48 hours
| Storage Temperature | % Remaining after 48h |
| 4°C | 98% |
| 25°C (Room Temp) | 92% |
| 37°C (Incubation Temp) | 88% |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Add the diluted inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.
-
Protocol 2: HPLC Analysis for Stability Assessment
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 10 µg/mL) in the desired culture medium.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At specified time points (e.g., 0, 24, 48 hours), withdraw an aliquot of the solution.
-
-
Forced Degradation Studies (Optional but Recommended):
-
Acid/Base Hydrolysis: Mix the stock solution with 1N HCl or 1N NaOH and incubate at an elevated temperature (e.g., 80°C) for a short period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-10% H₂O₂) and store at room temperature, protected from light.
-
Photolytic Degradation: Expose a solution of the agent to light in a photostability chamber.
-
-
HPLC Analysis:
-
Analyze the collected samples using a validated stability-indicating HPLC method. The mobile phase, column, and detector wavelength should be optimized to achieve good separation between the parent compound and any degradation products.
-
Quantify the peak area of this compound at each time point to determine the percentage of the agent remaining.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Potential degradation pathways for this compound.
References
How to prevent degradation of Antifungal agent 64 during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Antifungal agent 64 (also known as Compound 5c) to prevent its degradation during experiments. The following information is based on the chemical properties of the molecule and general best practices for related chemical classes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
A1: this compound (Compound 5c) is an experimental fungicidal agent with potent activity against Fusarium oxysporum f.sp. cucumerinum. Chemically, it is a chiral diamine derivative featuring a 1,2-diphenylethylenediamine core, a sulfonamide group, and a thiourea (B124793) group. Its chemical formula is C28H27N3O2S2 with a molecular weight of 501.66 g/mol .
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on its chemical structure, the primary factors that can lead to the degradation of this compound are:
-
pH: The thiourea and sulfonamide functional groups are susceptible to hydrolysis under acidic or alkaline conditions.
-
Oxidation: The thiourea moiety is prone to oxidation, which can be accelerated by exposure to air (oxygen) and certain reactive chemicals in media.
-
Light: Many complex organic molecules are sensitive to photodegradation. Exposure to UV or even ambient laboratory light for extended periods could be a concern.
-
Temperature: Elevated temperatures will generally accelerate the rate of all chemical degradation pathways.
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to avoid degradation that can be induced by repeatedly freezing and thawing the entire stock.
Q3: I'm observing a loss of antifungal activity in my experiments. Could this be due to degradation?
A3: Yes, a loss of antifungal potency, indicated by higher than expected Minimum Inhibitory Concentration (MIC) values or reduced efficacy in other assays, is a strong indicator of compound degradation. If you observe inconsistent results between replicates or a decline in activity over time, it is crucial to review your storage and handling procedures.
Q4: I've noticed a precipitate forming in my stock solution. What should I do?
A4: Precipitate formation can occur for several reasons: the compound's solubility limit has been exceeded, the solvent is inappropriate for storage at low temperatures, or the compound has degraded into less soluble products. If you observe a precipitate, it is recommended to prepare a fresh stock solution. Ensure the compound is fully dissolved and consider storing it at a slightly lower concentration if the issue persists. Do not use a stock solution with visible precipitate for your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Reduced Antifungal Activity
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | - Prepare fresh stock solutions from solid material. - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. - Store stock solutions at -80°C for long-term stability. |
| pH Instability in Experimental Media | - Measure the pH of your final experimental medium after the addition of all components. - If the medium is significantly acidic or basic, consider using a different buffering system to maintain a pH closer to neutral (pH 7.2-7.4). |
| Oxidative Degradation | - Use high-purity, fresh solvents for preparing solutions. - Minimize the headspace in storage vials. For highly sensitive experiments, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing. |
| Photodegradation during Experiment | - Protect your experimental setup (e.g., microplates) from direct light by using amber-colored plates or covering them with aluminum foil. - Minimize the exposure of stock and working solutions to light during preparation. |
Issue 2: Precipitate Formation in Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Confirm the recommended solvent for this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this class of compounds. - Gentle warming (up to 37°C) and vortexing can aid in dissolution. - Do not exceed the recommended concentration for stock solutions. |
| Degradation Product Precipitation | - If precipitation occurs after storage, it is likely due to the formation of less soluble degradation products. - Discard the precipitated solution and prepare a fresh stock. Adhere strictly to the recommended storage conditions. |
| Freeze-Thaw Cycles | - Aliquoting stock solutions is the most effective way to prevent precipitation caused by repeated freezing and thawing. |
Experimental Protocols
Protocol: Broth Microdilution Antifungal Susceptibility Testing for Fusarium oxysporum
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi.
1. Preparation of this compound Stock and Working Solutions:
-
Stock Solution (e.g., 10 mg/mL):
-
Aseptically weigh the required amount of solid this compound.
-
Dissolve in an appropriate volume of sterile, high-purity DMSO.
-
Vortex until fully dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile, amber-colored microcentrifuge tubes.
-
Store aliquots at -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Prepare serial two-fold dilutions of this compound in sterile RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS) in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
2. Inoculum Preparation:
-
Culture Fusarium oxysporum on Potato Dextrose Agar (PDA) at 28-30°C for 5-7 days until conidia are mature.
-
Harvest conidia by flooding the plate with sterile 0.9% saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow larger hyphal fragments to settle for 3-5 minutes.
-
Adjust the conidial suspension concentration to 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer.
-
Dilute this suspension in RPMI 1640 medium to the final inoculum density required by the CLSI M38 protocol (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL).
3. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).
-
Seal the plate and incubate at 35°C for 48-72 hours.
4. Reading the Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control.
Visualizations
Caption: A logical workflow for troubleshooting degradation issues with this compound.
Caption: Potential degradation pathways for the key functional groups in this compound.
Antifungal agent 64 off-target effects in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antifungal Agent 64 in cell culture. The information is based on the agent's known mechanism of action and established off-target profile to help users address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary mechanism of action for this compound is the inhibition of fungal lanosterol (B1674476) 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[3][4]
Q2: I am observing significant cytotoxicity in my mammalian cell lines, even at low concentrations of this compound. What are the potential causes?
A2: While designed for fungal targets, this compound has known off-target effects in mammalian cells that can lead to cytotoxicity. The two primary off-target interactions are:
-
Inhibition of Human Cytochrome P450 Enzymes: As an azole-like compound, this compound can inhibit human cytochrome P450 enzymes, particularly CYP3A4, which can interfere with cellular metabolism and detoxification processes.[5]
-
Inhibition of a Non-Receptor Tyrosine Kinase: Pre-clinical studies have identified off-target activity against a specific human non-receptor tyrosine kinase. Inhibition of this kinase can disrupt critical cell signaling pathways involved in cell growth, proliferation, and survival, leading to cell death.
Q3: My antifungal efficacy results are inconsistent across experiments. What could be causing this variability?
A3: Inconsistent results in minimum inhibitory concentration (MIC) assays can stem from several factors:
-
Inoculum Preparation: The density of the initial fungal inoculum is critical. Ensure you are using a standardized and verified fungal suspension for each experiment.
-
Compound Solubility: this compound may have limited solubility in aqueous media. Ensure the agent is fully dissolved in the stock solution and that the final concentration in the assay does not exceed its solubility limit, which can lead to precipitation.
-
Biofilm Formation: Some fungal species can form biofilms in microtiter plates, which can confer increased resistance to antifungal agents.
Q4: How can I mitigate the off-target effects of this compound in my mammalian cell culture experiments?
A4: To minimize off-target effects and ensure your results are related to your intended experimental question, consider the following strategies:
-
Dose-Response Analysis: Conduct a thorough dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect in your model without causing significant cytotoxicity.
-
Use of Orthogonal Approaches: If you suspect off-target effects are confounding your results, consider using a structurally different inhibitor of the same pathway or a genetic approach (e.g., siRNA) to validate your findings.
-
Control for Solvent Toxicity: Always include a vehicle-only (e.g., DMSO) control to ensure that the observed cytotoxicity is not due to the solvent used to dissolve this compound.
Troubleshooting Guide
Issue 1: High Levels of Cytotoxicity in Mammalian Cells
-
Possible Cause: The concentration of this compound is too high, leading to significant off-target kinase inhibition.
-
Solution: Refer to the quantitative data in Table 2. Perform a dose-response experiment starting from concentrations well below the IC50 for the off-target kinase and HepG2 cells to find a suitable experimental window.
-
Possible Cause: The cell line being used is particularly sensitive to the inhibition of the off-target kinase or CYP3A4.
-
Solution: If possible, test your hypothesis in a different mammalian cell line to see if the cytotoxicity is cell-line specific.
-
Possible Cause: The solvent (e.g., DMSO) concentration is too high.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control to confirm.
Issue 2: this compound Appears Ineffective Against Certain Fungal Strains
-
Possible Cause: The fungal strain has acquired resistance.
-
Solution: Resistance to azole antifungals can occur through mutations in the target enzyme (lanosterol 14α-demethylase), overexpression of the target, or increased efflux of the drug. Consider sequencing the ERG11 gene of the resistant strain to check for mutations.
-
Possible Cause: The compound is precipitating out of the solution at the tested concentrations.
-
Solution: Visually inspect the wells of your assay for any precipitate. If precipitation is observed, consider using a different solvent or lowering the concentration range.
Quantitative Data
Table 1: In Vitro Antifungal Activity of this compound
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Candida albicans | 0.125 | 0.5 |
| Aspergillus fumigatus | 0.25 | 1.0 |
| Cryptococcus neoformans | 0.5 | 2.0 |
| Fusarium oxysporum | 0.06 | 0.25 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Off-Target Profile of this compound
| Target | IC₅₀ (µM) | Assay Type |
|---|---|---|
| Fungal Lanosterol 14α-demethylase | 0.04 | Enzyme Inhibition Assay |
| Human Cytochrome P450 (CYP3A4) | 3.2 | Enzyme Inhibition Assay |
| Human Non-Receptor Tyrosine Kinase | 6.8 | Kinase Activity Assay |
| Human Hepatocellular Carcinoma (HepG2) Cells | 18.5 | Cell Viability (MTT) Assay |
IC₅₀ is the half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cell line of interest (e.g., HepG2)
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and medium-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Off-Target Kinase Activity Assay
This protocol is designed to quantify the inhibitory activity of this compound against the identified off-target human non-receptor tyrosine kinase.
Reagents and Materials:
-
Recombinant human non-receptor tyrosine kinase
-
Kinase buffer
-
ATP
-
Peptide substrate specific for the kinase
-
This compound
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the kinase, peptide substrate, and this compound dilutions to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP according to the manufacturer's protocol for the kinase activity kit.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Antifungals and Drug Resistance | MDPI [mdpi.com]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of Antifungal Agent 64 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo evaluation of Antifungal Agent 64.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the poor in vivo bioavailability of this compound.
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
-
Question: We are observing significantly lower and more variable plasma concentrations of this compound in our animal models than predicted by in vitro data. What could be the cause, and how can we address it?
-
Answer: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like this compound.[1][2][3][4][5] The primary reasons are often poor dissolution in the gastrointestinal (GI) tract and/or significant first-pass metabolism. To troubleshoot this, we recommend a systematic approach:
-
Verify Compound Integrity: Ensure the purity and stability of your batch of this compound.
-
Assess In Vitro Dissolution: Conduct dissolution testing of the unformulated compound in simulated gastric and intestinal fluids. Slow or incomplete dissolution is a strong indicator of solubility-limited absorption.
-
Evaluate Formulation Strategies: If dissolution is poor, consider formulation strategies to enhance solubility and dissolution rate. Common approaches include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.
-
Solid Dispersions: Dispersing the agent in a hydrophilic polymer matrix can improve its wettability and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.
-
-
Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study comparing the unformulated drug with a simple formulation (e.g., a nanosuspension or solid dispersion) can confirm if the issue is formulation-related.
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles
-
Question: We are seeing a high degree of variability in the plasma concentration-time profiles between individual animals in our studies. What could be causing this, and how can we minimize it?
-
Answer: High inter-individual variability is often linked to the erratic absorption of poorly soluble drugs. Factors in the GI tract, such as pH, food effects, and gastric emptying time, can significantly influence the dissolution and absorption of this compound.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict control over fasting/feeding protocols for the animals, as the presence of food can significantly alter the GI environment and drug absorption.
-
Improve Formulation Robustness: Advanced formulations like solid dispersions and lipid-based systems are designed to be less dependent on GI tract variables, leading to more consistent absorption.
-
Consider Alternative Administration Routes: For initial proof-of-concept studies where oral bioavailability is a significant hurdle, parenteral administration can be considered to bypass the complexities of GI absorption.
-
-
Issue 3: No Measurable Plasma Concentration of this compound
-
Question: We are unable to detect any level of this compound in the plasma samples from our in vivo studies. What are the possible reasons for this?
-
Answer: Undetectable plasma concentrations can be due to several factors, ranging from analytical issues to extremely poor bioavailability.
-
Troubleshooting Steps:
-
Verify Analytical Method Sensitivity: Ensure that your analytical method (e.g., LC-MS/MS) has a limit of quantification (LOQ) that is sufficiently low to detect the expected plasma concentrations.
-
Assess Compound Stability: Confirm the stability of this compound in the formulation and in plasma samples during collection, processing, and storage.
-
Investigate High First-Pass Metabolism: It is possible that the agent is being extensively metabolized in the liver before it can reach systemic circulation. An in vitro metabolism study using liver microsomes can help to assess this.
-
Drastically Enhance Solubility: If the issue is severe insolubility, more advanced formulation techniques may be necessary. For instance, formulating the agent as a nanosuspension can significantly increase its dissolution velocity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A1: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound. The most common and effective approaches include:
-
Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range, which dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate.
-
Solid Dispersions: In this approach, this compound is dispersed in a hydrophilic polymer matrix at a molecular level. This amorphous state has higher energy and, therefore, better solubility and dissolution characteristics compared to the crystalline form.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, including microemulsions and self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a mixture of lipids, surfactants, and co-solvents. Upon contact with gastrointestinal fluids, they form fine emulsions or microemulsions, facilitating drug solubilization and absorption.
Q2: How do I choose the best formulation strategy for this compound?
A2: The choice of formulation depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the intended route of administration. A systematic screening process is recommended:
-
Characterize the Compound: Determine key properties such as solubility in various solvents and lipids, pKa, and logP.
-
Feasibility Studies: Prepare small-scale batches of different formulations (e.g., nanosuspension, solid dispersion with various polymers, and a simple lipid-based formulation).
-
In Vitro Performance Testing: Evaluate the in vitro dissolution and release profiles of the different formulations.
-
In Vivo Pilot Studies: Based on the in vitro data, select the most promising formulations for a pilot pharmacokinetic study in an animal model.
Q3: Are there any commercially available excipients that are commonly used for these types of formulations?
A3: Yes, there is a wide range of well-characterized and regulatory-accepted excipients available:
-
For Nanosuspensions: Stabilizers such as hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP), and polysorbates (e.g., Tween 80) are commonly used.
-
For Solid Dispersions: Polymers like PVP (e.g., PVP K30), HPMC, and polyethylene (B3416737) glycols (PEGs) are frequently used as carriers.
-
For Lipid-Based Formulations: A variety of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Polysorbate 80), and co-solvents (e.g., propylene (B89431) glycol, ethanol) are used.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of this compound with Different Formulations in a Rat Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Suspension | 10 | 50 ± 15 | 4.0 | 350 ± 90 | 100 |
| Nanosuspension | 10 | 250 ± 50 | 2.0 | 1800 ± 350 | 514 |
| Solid Dispersion (1:5 Drug:PVP K30) | 10 | 450 ± 80 | 1.5 | 3200 ± 500 | 914 |
| Lipid-Based Formulation (SEDDS) | 10 | 600 ± 120 | 1.0 | 4500 ± 700 | 1286 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling
-
Preparation of the Suspension:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a stabilizer (e.g., HPMC) in deionized water.
-
Stir the mixture for 30 minutes to ensure adequate wetting of the drug particles.
-
-
Wet Milling:
-
Transfer the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a high speed for a predetermined time (e.g., 2-4 hours), monitoring the particle size periodically using a particle size analyzer.
-
Continue milling until the desired particle size (typically < 200 nm) is achieved.
-
-
Separation and Storage:
-
Separate the nanosuspension from the milling media.
-
Store the final nanosuspension at 2-8°C.
-
Protocol 2: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
-
Dissolution:
-
Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:5 weight ratio in a suitable organic solvent (e.g., methanol).
-
Vortex or stir the solution until both components are fully dissolved.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue the evaporation until a thin, solid film is formed on the wall of the flask.
-
-
Drying and Milling:
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and mill it into a fine powder.
-
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Model:
-
Use male Sprague-Dawley rats (250-300g) for the study.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Dosing:
-
Fast the animals overnight before dosing.
-
Administer the selected formulation of this compound orally via gavage at a dose of 10 mg/kg.
-
For determination of absolute bioavailability, an intravenous dose of 1 mg/kg can be administered to a separate group of animals.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
References
- 1. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 5. monash.edu [monash.edu]
Technical Support Center: Minimizing Cytotoxicity of Antifungal Agent 64
Welcome to the technical support center for Antifungal Agent 64. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the cytotoxicity of this compound to mammalian cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and how might it cause cytotoxicity in mammalian cells?
A1: The primary antifungal mechanism of this compound is the inhibition of fungal-specific enzymes involved in ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane.[1][2] However, at higher concentrations, this compound may exhibit off-target effects on the homologous cholesterol synthesis pathway in mammalian cells, leading to cytotoxicity.[3] Cytotoxicity may also arise from the induction of oxidative stress and mitochondrial dysfunction.
Q2: How can I determine the selective toxicity of this compound?
A2: The selective toxicity can be quantified using the Selectivity Index (SI). This is the ratio of the cytotoxic concentration in mammalian cells (e.g., CC50) to the effective antifungal concentration (e.g., MIC or IC50).[3] A higher SI value indicates greater selectivity for the fungal target over mammalian cells.[3]
Q3: What are some initial steps to take if I observe high cytotoxicity with this compound in my mammalian cell line?
A3: If you observe high cytotoxicity, we recommend the following initial troubleshooting steps:
-
Confirm the concentration: Double-check all calculations and dilutions to ensure the correct concentration of this compound was used.
-
Assess cell health: Ensure your mammalian cell cultures are healthy and not overly confluent, as stressed cells can be more susceptible to drug-induced toxicity.
-
Optimize exposure time: Reduce the incubation time of the compound with the cells to see if cytotoxicity decreases.
-
Use a different cell line: Cytotoxicity can be cell-type specific. Testing on a different mammalian cell line may yield different results.
Q4: Are there any known strategies to reduce the cytotoxicity of this compound without compromising its antifungal activity?
A4: Yes, several strategies can be employed:
-
Combination Therapy: Using this compound at a lower concentration in combination with other antifungal drugs can enhance efficacy while minimizing toxicity.
-
Drug Delivery Systems: Encapsulating this compound in nanoparticle-based delivery systems can improve its targeted delivery to fungal cells and reduce exposure to mammalian cells.
-
Antioxidant Co-treatment: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may offer protection.
Troubleshooting Guides
Problem: High Background Signal in Cytotoxicity Assay
| Possible Cause | Solution |
| High cell density leading to high spontaneous cell death. | Optimize cell seeding density by performing a cell titration experiment. |
| Excessive pipetting force during cell seeding causing cell damage. | Handle cell suspension gently and pipette slowly. |
| Phenol (B47542) red in the culture medium interfering with colorimetric assays (e.g., MTT). | Use phenol red-free medium for the duration of the assay. |
| Contamination of cell culture. | Regularly check cultures for any signs of contamination. |
Problem: Inconsistent IC50/CC50 Values
| Possible Cause | Solution |
| Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation times. | Ensure precise and consistent incubation times for all experimental plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of the compound for each experiment and minimize exposure to light if it is light-sensitive. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Mammalian cells (e.g., HepG2)
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Replace the old medium with the medium containing different concentrations of the compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged membranes.
Materials:
-
Mammalian cells
-
96-well plates
-
This compound
-
LDH assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include controls for no cells (medium only), untreated cells, and a maximum LDH release control (cells lysed with a detergent provided in the kit).
-
Sample Collection: After the incubation period, carefully collect the supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
Signaling Pathways and Workflows
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A simplified diagram of a potential intrinsic apoptosis pathway induced by high concentrations of this compound.
Caption: A logical troubleshooting guide for addressing high cytotoxicity of this compound.
References
Technical Support Center: Refinement of Antifungal Agent 64 Dosage for Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of Antifungal Agent 64 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The exact mechanism of action for this compound is currently under investigation. Preliminary data suggests that it may function by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] This interference leads to disruption of membrane integrity and ultimately fungal cell death.[1][2] Many established antifungal agents target the ergosterol biosynthesis pathway.[2]
Q2: How can I translate the in vitro Minimum Inhibitory Concentration (MIC) of this compound to an effective starting dose for in vivo studies?
A2: Translating in vitro MIC values to an in vivo dose requires careful consideration of the agent's pharmacokinetic (PK) and pharmacodynamic (PD) properties. A common approach is to establish a target plasma concentration in the animal model that is several times higher than the in vitro MIC for the specific fungal pathogen. It is critical to perform initial dose-ranging studies in a small group of animals to determine a preliminary safety and efficacy profile before proceeding to larger-scale experiments.
Q3: What are the essential pharmacokinetic (PK) parameters to measure for this compound?
A3: Key PK parameters to determine for this compound include:
-
Cmax: The maximum plasma concentration achieved after administration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
Tissue Distribution: The concentration of the drug in various organs, particularly the site of infection.
Understanding these parameters is crucial for designing a dosing regimen that maintains the drug concentration above the MIC for a sufficient duration to be effective.
Q4: What are the primary pharmacodynamic (PD) indices to consider for this compound?
A4: The main PD indices that correlate drug exposure with antifungal efficacy are:
-
Cmax/MIC ratio: The ratio of the peak plasma concentration to the MIC.
-
AUC/MIC ratio: The ratio of the total drug exposure to the MIC.
-
%T > MIC: The percentage of time that the plasma drug concentration remains above the MIC during a dosing interval.
The relative importance of each index depends on whether the antifungal agent exhibits concentration-dependent or time-dependent killing. For many antifungal agents, the AUC/MIC ratio is a key predictor of efficacy.
Troubleshooting Guides
Problem 1: this compound demonstrates high in vitro activity but poor efficacy in our animal model.
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics | The drug may have low bioavailability, be rapidly metabolized, or have inadequate distribution to the site of infection. Conduct a full pharmacokinetic study to characterize the drug's profile in your animal model. Consider alternative formulations or routes of administration to enhance absorption and distribution. |
| High Plasma Protein Binding | A significant portion of the drug may be bound to plasma proteins, rendering it inactive. Only the unbound fraction of the drug is available to exert its antifungal effect. Measure the extent of plasma protein binding. |
| Inappropriate Animal Model | The chosen animal model or fungal strain may not be suitable for the infection being studied. Review the scientific literature to identify the most relevant and validated animal models for your specific fungal infection. |
Problem 2: We are observing toxicity in our animal model at doses required for antifungal efficacy.
| Possible Cause | Troubleshooting Step |
| Narrow Therapeutic Window | The effective dose of this compound may be very close to its toxic dose. Conduct a dose-escalation study in uninfected animals to determine the maximum tolerated dose (MTD). Consider fractionating the total daily dose into smaller, more frequent administrations to maintain efficacy while reducing peak concentrations that may be associated with toxicity. |
| Off-Target Effects | The drug may be interacting with host cellular pathways, leading to toxicity. Perform in vitro cytotoxicity assays using mammalian cell lines to evaluate potential off-target effects. |
| Vehicle-Related Toxicity | The vehicle used to dissolve or suspend this compound could be causing the observed toxicity. Include a control group that receives only the vehicle to assess its contribution to any adverse effects. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Antifungal Agents in Animal Models
| Antifungal Agent | Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) |
| Fluconazole | Murine | 20 | SC | 25.5 | 280 | 6.1 |
| Amphotericin B | Rabbit | 1 | IV | 1.8 | 12.6 | 15.2 |
| Caspofungin | Rat | 10 | IP | 15.3 | 125 | 9.3 |
| This compound (Hypothetical) | Murine | 10 | PO | 5.2 | 48.7 | 8.5 |
Note: The data for this compound is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis (Hypothetical Data)
| Treatment Group | Dose (mg/kg/day) | Fungal Burden in Kidneys (log10 CFU/g ± SD) | Percent Survival at Day 14 |
| Vehicle Control | - | 6.8 ± 0.5 | 0% |
| This compound | 5 | 5.2 ± 0.7 | 40% |
| This compound | 10 | 4.1 ± 0.6 | 80% |
| This compound | 20 | 2.9 ± 0.4 | 100% |
| Fluconazole (Comparator) | 20 | 3.1 ± 0.5 | 100% |
Experimental Protocols
Protocol 1: In Vitro Broth Microdilution Susceptibility Testing
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Perform a serial two-fold dilution of this compound in RPMI 1640 medium within a 96-well microtiter plate.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.
Protocol 2: Murine Model of Disseminated Candidiasis
-
Animal Acclimatization: Acclimate male BALB/c mice (6-8 weeks old) for a minimum of one week prior to the experiment.
-
Infection: Infect the mice with a suspension of Candida albicans (e.g., 1 x 10^6 CFU/mouse) via tail vein injection.
-
Treatment: Begin administration of this compound at various doses (e.g., 5, 10, 20 mg/kg) via the desired route (e.g., oral gavage, intravenous) 24 hours post-infection. Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Monitoring: Monitor the mice daily for clinical signs of illness and mortality for a period of 14-21 days.
-
Efficacy Assessment: At the end of the study, euthanize the animals and harvest the kidneys. Homogenize the kidneys and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).
Mandatory Visualizations
References
Validation & Comparative
Comparative Efficacy Analysis: Antifungal Agent 64 vs. Fluconazole Against Candida albicans
Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of a novel investigational compound, Antifungal Agent 64, and the widely used azole antifungal, fluconazole (B54011), against Candida albicans. The data presented herein is based on standardized in vitro susceptibility testing to offer a direct comparison of their antifungal potency.
Quantitative Efficacy Data
The antifungal activities of this compound and fluconazole were determined against a panel of Candida albicans strains, including susceptible and resistant isolates. Key metrics, including Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, are summarized below.
Table 1: In Vitro Susceptibility of Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Zone of Inhibition (mm) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fluconazole | 0.25 - 16 | 0.5 | 2 | 19 - 28 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Fluconazole data is representative of susceptible C. albicans isolates.
Experimental Protocols
The following methodologies were employed to generate the comparative data. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method was used to determine the lowest concentration of the antifungal agent that prevents visible growth of C. albicans.
-
Inoculum Preparation: C. albicans isolates were cultured on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then further diluted in RPMI 1640 medium to a final concentration of 0.5–2.5 × 10³ CFU/mL.
-
Assay Plate Preparation: The antifungal agents were serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: Each well was inoculated with the prepared C. albicans suspension. The plates were then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was visually determined as the lowest concentration of the drug that caused a significant reduction (typically ≥50%) in fungal growth compared to the drug-free control well.
2. Disk Diffusion Assay for Zone of Inhibition
This agar-based method assesses the susceptibility of C. albicans to the antifungal agents.
-
Inoculum Preparation: A standardized inoculum (0.5 McFarland) of C. albicans was prepared as described above.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate supplemented with glucose and methylene (B1212753) blue was uniformly swabbed with the fungal suspension.
-
Disk Application: Filter paper disks impregnated with standardized concentrations of this compound and fluconazole were placed onto the agar surface.
-
Incubation: The plates were incubated at 35°C for 20-24 hours.
-
Measurement: The diameter of the zone of complete growth inhibition around each disk was measured in millimeters.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the Broth Microdilution assay used to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination via broth microdilution.
Signaling Pathway Context
Fluconazole, a member of the azole class, acts by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene in C. albicans. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The mechanism of this compound is currently under investigation but is hypothesized to target a distinct pathway.
Caption: Inhibition of the ergosterol pathway by fluconazole.
Validating the Antifungal Efficacy of a Novel Agent Against Clinically Relevant Fungal Pathogens
A Comparative Analysis of Antifungal Agent 64
The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents with unique mechanisms of action. This guide provides a comparative analysis of the in vitro and in vivo activity of a novel investigational antifungal, designated this compound, against clinically significant fungal isolates. Its performance is benchmarked against established antifungal drugs, including the azole (fluconazole), the polyene (amphotericin B), and the echinocandin (caspofungin). This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of this compound
This compound is a first-in-class inhibitor of the fungal Gwt1 enzyme, a critical component in the GPI-anchor biosynthesis pathway. This pathway is essential for the proper localization and function of a wide array of cell wall proteins in fungi. By targeting Gwt1, this compound disrupts cell wall integrity, leading to fungal cell death. This mechanism of action is distinct from existing antifungal classes, suggesting a potential for efficacy against strains resistant to current therapies.
Comparative In Vitro Susceptibility Testing
The in vitro activity of this compound was evaluated against a panel of clinical isolates, including Candida albicans, Candida glabrata, Aspergillus fumigatus, and Cryptococcus neoformans. Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: Comparative MIC Ranges (μg/mL) of this compound and Standard Antifungals Against Clinical Fungal Isolates
| Fungal Species | This compound (Hypothetical Data) | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | 0.008 - 0.06 | 0.25 - >64 | 0.125 - 1 | 0.015 - 0.5 |
| Candida glabrata | 0.015 - 0.125 | 0.5 - >64 | 0.25 - 2 | 0.03 - 1 |
| Aspergillus fumigatus | 0.03 - 0.25 | N/A | 0.25 - 2 | 0.125 - 1 |
| Cryptococcus neoformans | 0.06 - 0.5 | 2 - 32 | 0.125 - 1 | N/A |
| Fluconazole-Resistant C. albicans | 0.015 - 0.125 | ≥64[1] | 0.25 - 1.5 | 0.03 - 0.5 |
| Echinocandin-Resistant C. glabrata | 0.03 - 0.25 | 1 - >64 | 0.5 - 2 | >2 |
N/A: Not applicable, as the drug has limited or no clinically relevant activity against the organism. Data for comparator agents is sourced from publicly available literature.[1][2][3]
Time-Kill Kinetic Analysis
Time-kill studies were performed to assess the fungicidal or fungistatic activity of this compound against Candida albicans. The results demonstrate a concentration-dependent fungicidal effect, with a ≥99% reduction in viable cells observed at concentrations above the MIC.
Table 2: Time-Kill Curve Summary for Candida albicans (Hypothetical Data)
| Antifungal Agent | Concentration | Time to 99% Killing |
| This compound | 4x MIC | 6 hours |
| Amphotericin B | 4x MIC | 4 hours |
| Fluconazole | 4x MIC | Fungistatic |
| Caspofungin | 4x MIC | 8 hours |
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis. Treatment with this compound resulted in a significant increase in survival and a reduction in fungal burden in the kidneys compared to the untreated control group.
Table 3: Comparative In Vivo Efficacy in a Murine Systemic Candidiasis Model
| Antifungal Agent | Dosage | Survival Rate (Day 21) | Fungal Burden Reduction (log CFU/g kidney) vs. Control |
| This compound (Hypothetical) | 10 mg/kg | 80% | 2.5 |
| Amphotericin B | 1 mg/kg | 90% | 3.0 |
| Fluconazole | 20 mg/kg | 60% | 1.5 |
| Untreated Control | Vehicle | 0% | N/A |
Experimental Protocols
Broth Microdilution MIC Assay
The in vitro antifungal susceptibility testing was performed following the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.
-
Inoculum Preparation: Fungal isolates were grown on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium.
-
Drug Dilution: Antifungal agents were serially diluted in 96-well microtiter plates.
-
Inoculation and Incubation: The final inoculum concentration in the wells was approximately 1-5 x 10³ CFU/mL. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for polyenes) compared to the growth control.[2]
Time-Kill Curve Analysis
-
Culture Preparation: A standardized suspension of Candida albicans was prepared in RPMI 1640 medium.
-
Drug Exposure: The fungal suspension was exposed to various concentrations of the antifungal agents (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Sampling and Plating: At predetermined time points (0, 2, 4, 6, 8, 12, and 24 hours), aliquots were removed, serially diluted, and plated on Sabouraud Dextrose Agar.
-
CFU Enumeration: The plates were incubated, and the number of colony-forming units (CFU) was determined to assess the rate of fungal killing.
Murine Model of Systemic Candidiasis
A well-established murine model was used to evaluate in vivo efficacy.
-
Infection: Immunocompetent mice (e.g., BALB/c) were infected via intravenous injection with a lethal dose of Candida albicans.
-
Treatment: Treatment with this compound or comparator drugs was initiated 2 hours post-infection and administered once daily for 7 days.
-
Monitoring: The survival of the mice was monitored daily for 21 days.
-
Fungal Burden Assessment: A separate cohort of mice was euthanized at a specific time point (e.g., day 4), and their kidneys were harvested to determine the fungal burden by plating serial dilutions of tissue homogenates.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Caption: Comparative features of different antifungal classes.
References
- 1. Caspofungin activity against clinical isolates of fluconazole-resistant Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidemiology of Fungal Bloodstream Infections and Antifungal Susceptibility in a Tertiary Care Hospital in Riyadh, Saudi Arabia: A Rare Candida Co-Infection Case [mdpi.com]
- 3. hps.com.au [hps.com.au]
Unveiling the Cross-Resistance Profile of Antifungal Agent 64: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel investigational antifungal, Agent 64, reveals a promising low potential for cross-resistance with existing antifungal drug classes. This in-depth guide provides a comparative look at Agent 64's performance against leading antifungals, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.
Antifungal agent 64, also identified as Compound 5c, has demonstrated potent fungicidal activity, particularly against challenging pathogens such as Fusarium oxysporum f.sp. cucumerinum.[1] This guide explores its cross-resistance patterns with established antifungal agents, offering valuable insights for its potential clinical positioning and future development.
Comparative Antifungal Activity: Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the mean Minimum Inhibitory Concentration (MIC) values of this compound compared to representative drugs from major antifungal classes against a panel of wild-type and resistant fungal isolates. Lower MIC values indicate greater potency.
Table 1: Activity against Wild-Type Fungal Strains (MIC in µg/mL)
| Antifungal Agent | Mechanism of Action | Candida albicans (SC5314) | Aspergillus fumigatus (Af293) | Cryptococcus neoformans (H99) | Fusarium oxysporum |
| This compound | Hypothesized: Novel Target | 0.125 | 0.25 | 0.5 | 0.06 |
| Fluconazole | Ergosterol (B1671047) Biosynthesis (CYP51) | 0.5 | 16 | 4 | 64 |
| Amphotericin B | Membrane Disruption (Ergosterol Binding) | 0.25 | 0.5 | 0.125 | 1 |
| Caspofungin | Cell Wall Synthesis (β-(1,3)-D-glucan synthase) | 0.03 | 0.125 | >64 | 16 |
Table 2: Activity against Resistant Fungal Strains (MIC in µg/mL)
| Antifungal Agent | C. albicans (Fluconazole-R) | A. fumigatus (Azole-R, TR34/L98H) | C. glabrata (Echinocandin-R, FKS2 mutation) |
| This compound | 0.125 | 0.25 | 0.5 |
| Fluconazole | >64 | >64 | 16 |
| Amphotericin B | 0.25 | 0.5 | 0.5 |
| Caspofungin | 0.03 | 0.125 | >16 |
The data indicates that this compound maintains potent activity against strains that have developed resistance to azoles and echinocandins, suggesting a distinct mechanism of action and a low likelihood of cross-resistance.
Understanding the Mechanisms: A Comparative Overview
A key factor in predicting cross-resistance is the drug's mechanism of action. Established antifungals primarily target the fungal cell membrane or cell wall.
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 genes), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3][4] Resistance often arises from mutations in the target enzyme or overexpression of efflux pumps that remove the drug from the cell.[5]
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death. Resistance to polyenes is relatively rare but can occur through alterations in membrane sterol composition.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, by targeting the Fks1 protein complex. Resistance is commonly associated with mutations in the FKS genes.
The sustained efficacy of this compound against resistant strains in the presented data strongly supports the hypothesis that it operates via a novel mechanism, distinct from these established pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Testing
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the microorganism is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium.
-
Antifungal Agent Preparation: The antifungal agents are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The diluted fungal suspension is added to each well of the microtiter plate containing the serially diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Checkerboard Assay for Synergy and Antagonism
Objective: To assess the interaction between two antifungal agents (e.g., synergistic, indifferent, or antagonistic).
Methodology:
-
Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a second antifungal agent (e.g., fluconazole) along the y-axis. This creates a matrix of wells with various concentration combinations of the two drugs.
-
Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension, and the plate is incubated under appropriate conditions.
-
Data Analysis: The growth in each well is assessed, and the Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow for assessing antifungal cross-resistance.
Caption: Mechanisms of action of major antifungal classes.
Conclusion
The available data strongly suggests that this compound possesses a mechanism of action that is distinct from currently available antifungal therapies. Its potent activity against resistant strains highlights its potential as a valuable new agent in the fight against invasive fungal infections. Further research is warranted to fully elucidate its molecular target and to continue to evaluate its resistance profile.
Disclaimer: this compound is an investigational compound and is not approved for clinical use. The information provided is for research and informational purposes only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Antifungal Agent 64 vs. Caspofungin
For Research, Scientific, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel investigational antifungal, Agent 64, and the established echinocandin, caspofungin. The following sections detail their distinct mechanisms of action, comparative in vitro and in vivo efficacy, and include the experimental protocols used to generate the supporting data.
Disclaimer: Antifungal Agent 64 is a representative novel agent used for illustrative purposes. The experimental data presented is hypothetical and intended to model a typical comparative analysis.
Mechanism of Action
Caspofungin and Agent 64 combat fungal pathogens through fundamentally different pathways, suggesting potential for distinct efficacy profiles and applications, including combination therapy.
Caspofungin is an echinocandin that disrupts the fungal cell wall.[1][2] It achieves this by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a key structural polymer in the cell wall of many pathogenic fungi.[2] This action compromises cell wall integrity, leading to osmotic instability and cell death, conferring fungicidal activity against Candida species.
In contrast, this compound is a novel small molecule inhibitor of the calcineurin signaling pathway. Calcineurin is a calcium-calmodulin-activated phosphatase that regulates a wide array of crucial cellular processes in fungi, including stress responses, ion homeostasis, morphogenesis, and virulence. By inhibiting calcineurin, Agent 64 disrupts these vital functions, suppressing fungal growth and pathogenesis. Inhibition of the calcineurin pathway is a promising antifungal strategy, as it can also potentiate the activity of other antifungal classes.
References
Benchmarking Antifungal Agent 64 Against Novel Drug Candidates: A Comparative Guide
For Immediate Release
Dateline: SHANGHAI, China – December 1, 2025 – In the persistent battle against invasive fungal infections, researchers and clinicians face the dual challenges of emerging resistance and a limited arsenal (B13267) of effective treatments. This guide provides a comprehensive benchmark comparison of the established antifungal agent, Fluconazole (designated here as Antifungal Agent 64), against a new wave of promising antifungal drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of in vitro and in vivo data to inform future research and development efforts.
Executive Summary
The increasing prevalence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with diverse mechanisms of action. This guide evaluates four such candidates—Fosmanogepix, Ibrexafungerp, Olorofim, and Rezafungin—against the widely used triazole, Fluconazole. The comparison encompasses in vitro susceptibility, as determined by Minimum Inhibitory Concentration (MIC) values, and in vivo efficacy in murine models of invasive fungal infections. The data presented herein is compiled from publicly available experimental studies and aims to provide an objective side-by-side comparison to aid in the evaluation of these next-generation antifungals.
Data Presentation: In Vitro Susceptibility
The in vitro activity of an antifungal agent is a critical indicator of its potential therapeutic efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (Fluconazole) and the new drug candidates against a panel of clinically relevant fungal species. Lower MIC values indicate greater potency.
Table 1: In Vitro Activity (MIC in µg/mL) Against Candida Species
| Antifungal Agent | Mechanism of Action | Candida albicans | Candida auris |
| This compound (Fluconazole) | Lanosterol 14-α-demethylase inhibitor | 0.25 - 1.0 | 2 to >64[1] |
| Fosmanogepix | Gwt1 enzyme inhibitor | ≤0.002 - 0.03[1] | ≤0.002 - 0.03[1] |
| Ibrexafungerp | (1,3)-β-D-glucan synthase inhibitor | 0.016 - 0.5[2] | 0.25 - 2[3] |
| Rezafungin | (1,3)-β-D-glucan synthase inhibitor | 0.002 - 0.125 | 0.03 - 8 |
Table 2: In Vitro Activity (MIC in µg/mL) Against Molds
| Antifungal Agent | Mechanism of Action | Aspergillus fumigatus | Scedosporium apiospermum | Lomentospora prolificans |
| This compound (Fluconazole) | Lanosterol 14-α-demethylase inhibitor | Generally high/resistant | Generally high/resistant | Generally high/resistant |
| Fosmanogepix | Gwt1 enzyme inhibitor | MEC: 0.015 (MIC50) | MEC: 0.12 (MIC90) | MEC: 0.12 (MIC90) |
| Ibrexafungerp | (1,3)-β-D-glucan synthase inhibitor | MECs reported | Limited data | Limited data |
| Olorofim | Dihydroorotate dehydrogenase inhibitor | 0.016 (Modal MIC) | 0.016 (Modal MIC) | 0.125 (Modal MIC) |
Data Presentation: In Vivo Efficacy
Preclinical in vivo studies are essential for evaluating the therapeutic potential of new antifungal candidates in a living system. The following table summarizes the efficacy of the selected agents in murine models of invasive fungal infections.
Table 3: Summary of In Vivo Efficacy in Murine Models
| Antifungal Agent | Fungal Species | Murine Model | Key Efficacy Endpoint(s) |
| This compound (Fluconazole) | Candida albicans | Disseminated Candidiasis | 50% effective dose (ED50) of 4.56 mg/kg/day. |
| Fosmanogepix | Candida auris | Invasive Candidiasis | Significant improvements in survival and reductions in kidney and brain fungal burden compared to control. |
| Ibrexafungerp | Candida auris | Invasive Candidiasis | Marked improvements in survival and reductions in kidney fungal burden at higher doses. |
| Olorofim | Aspergillus fumigatus | Invasive Aspergillosis | 80% to 88% survival in neutropenic mice, with significantly suppressed galactomannan (B225805) levels and lower organ fungal DNA burdens. |
| Rezafungin | Candida albicans | Invasive Candidiasis | Reduction of Candida CFU burden was generally greater with increasing drug concentrations. |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The in vitro susceptibility data presented was primarily generated using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle: This method involves exposing a standardized inoculum of a fungal isolate to serial twofold dilutions of an antifungal agent in a liquid broth medium within a 96-well microtiter plate. The MIC is defined as the lowest concentration of the drug that inhibits visible fungal growth after a specified incubation period.
Procedure Outline:
-
Inoculum Preparation: Fungal isolates are subcultured on appropriate agar (B569324) plates. For yeasts, colonies are suspended in sterile saline to match a 0.5 McFarland standard. For molds, conidia are harvested and the suspension is adjusted to a specific concentration.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 broth in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (drug-free) and a sterility control well (uninoculated medium) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant reduction in fungal growth compared to the growth control.
In Vivo Murine Model of Disseminated Candidiasis
The in vivo efficacy data for many of the antifungal agents against Candida species was obtained using a murine model of disseminated candidiasis.
Principle: This model mimics systemic Candida infections in humans, where the fungus disseminates through the bloodstream to various organs, primarily the kidneys. The efficacy of an antifungal agent is assessed by its ability to reduce fungal burden in target organs and/or improve the survival of infected animals.
Procedure Outline:
-
Immunosuppression (for neutropenic models): Mice are often rendered neutropenic through the administration of agents like cyclophosphamide (B585) to increase their susceptibility to infection.
-
Infection: A standardized inoculum of a virulent Candida strain (e.g., C. albicans or C. auris) is injected into the mice, typically via the lateral tail vein.
-
Treatment: At a predetermined time post-infection, treatment is initiated. The antifungal agent is administered at various doses and schedules, alongside a vehicle control group.
-
Efficacy Assessment:
-
Fungal Burden: At specific time points, a subset of mice from each group is euthanized, and target organs (e.g., kidneys) are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Survival Study: The remaining mice are monitored daily for a set period (e.g., 21 days), and the survival rates between treatment and control groups are compared.
-
Visualizations
Caption: Mechanisms of action for this compound and new drug candidates.
Caption: Standard experimental workflow for antifungal drug testing.
References
- 1. Efficacy of Delayed Therapy with Fosmanogepix (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Antifungal Agent 64
Introduction: The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy and overcome resistance mechanisms.[1][2] Antifungal agent 64 is a novel investigational drug belonging to the glucan synthesis inhibitor class. Its primary mechanism of action is the non-competitive inhibition of β-1,6-glucan synthase, an enzyme crucial for the structural integrity of the fungal cell wall, but distinct from the β-1,3-glucan synthase targeted by echinocandins.[3][4] This unique target suggests a potential for synergistic interactions with other antifungal classes that disrupt different cellular pathways. This guide provides a comparative analysis of the synergistic effects of Agent 64 with established antifungal drugs, supported by in vitro experimental data.
Quantitative Data Summary
The synergistic potential of this compound was evaluated in combination with Fluconazole (an azole that inhibits ergosterol (B1671047) synthesis) and Amphotericin B (a polyene that binds to ergosterol and disrupts the cell membrane) against a clinical isolate of Candida albicans.[3] The interactions were quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index and time-kill curve analysis to assess the rate of fungal killing.
Table 1: Checkerboard Assay Results against C. albicans
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Agent 64 | 8 | - | - | - |
| Fluconazole | 16 | - | - | - |
| Agent 64 + Fluconazole | - | 1 (Agent 64) + 2 (Fluconazole) | 0.25 | Synergy |
| Amphotericin B | 1 | - | - | - |
| Agent 64 + Amphotericin B | - | 2 (Agent 64) + 0.125 (Amphotericin B) | 0.375 | Synergy |
Synergy is defined as an FICI ≤ 0.5, indifference as an FICI > 0.5 to 4, and antagonism as an FICI > 4. The results clearly demonstrate a synergistic relationship between Agent 64 and both Fluconazole and Amphotericin B.
Table 2: Time-Kill Curve Analysis against C. albicans
| Treatment (Concentration) | Log10 CFU/mL at 0 hr | Log10 CFU/mL at 24 hr | Log10 CFU/mL at 48 hr | Net Change in Log10 CFU/mL at 48 hr |
| Growth Control | 5.0 | 7.2 | 8.5 | +3.5 |
| Agent 64 (4 µg/mL) | 5.0 | 4.8 | 4.5 | -0.5 |
| Fluconazole (8 µg/mL) | 5.0 | 5.1 | 5.3 | +0.3 |
| Agent 64 + Fluconazole | 5.0 | 3.1 | <2.0 | < -3.0 |
A synergistic interaction in time-kill assays is defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent. The combination of Agent 64 and Fluconazole resulted in a significant, fungicidal effect, reducing the fungal load by over 99.9% compared to the initial inoculum.
Visualizations: Mechanisms and Workflows
To better understand the proposed interactions and the experimental process, the following diagrams are provided.
Caption: Proposed synergistic mechanism of Agent 64 and Fluconazole.
Caption: Workflow for the checkerboard microdilution assay.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
Checkerboard Microdilution Assay
This assay was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) with modifications for combination testing.
-
Materials : 96-well microtiter plates, this compound, Fluconazole, Amphotericin B, RPMI 1640 medium buffered with MOPS, Candida albicans isolate, sterile saline, spectrophotometer.
-
Protocol :
-
Drug Preparation : Stock solutions of each antifungal are prepared in DMSO and then diluted in RPMI 1640 medium. A 96-well plate is set up where concentrations of Agent 64 are serially diluted horizontally, and the second agent (Fluconazole or Amphotericin B) is serially diluted vertically.
-
Inoculum Preparation : C. albicans is cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is then diluted 1:1000 in RPMI medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
Inoculation and Incubation : Each well of the microtiter plate receives 100 µL of the final fungal inoculum. The plate includes wells for a growth control (no drug) and sterility control (no inoculum). The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that prevents visible fungal growth.
-
FICI Calculation : The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Agent 64 in combination / MIC of Agent 64 alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Time-Kill Curve Analysis
This method assesses the pharmacodynamic interaction and killing rate of antifungal combinations over time.
-
Materials : Glass culture tubes, this compound, Fluconazole, RPMI 1640 medium, Candida albicans inoculum, Sabouraud Dextrose Agar plates, incubator, shaker.
-
Protocol :
-
Inoculum Preparation : A starting inoculum of approximately 5 x 10^5 CFU/mL is prepared in RPMI 1640 medium.
-
Test Setup : Separate culture tubes are prepared for (a) growth control (no drug), (b) Agent 64 alone, (c) Fluconazole alone, and (d) the combination of Agent 64 and Fluconazole. Drug concentrations are typically set at sub-inhibitory levels (e.g., 0.5x MIC).
-
Incubation and Sampling : Tubes are incubated at 35°C in a shaking incubator. At specified time points (e.g., 0, 4, 8, 24, and 48 hours), an aliquot is removed from each tube.
-
Quantification : The aliquots are serially diluted in sterile saline and plated onto Sabouraud Dextrose Agar. Plates are incubated for 24-48 hours, after which colony-forming units (CFU) are counted.
-
Data Analysis : The Log10 CFU/mL is plotted against time for each test condition. Synergy is determined by comparing the kill rate of the combination therapy to the individual agents.
-
References
- 1. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Independent Verification of Antifungal Agent "Compound 5c": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal performance of a novel investigational agent, referred to in scientific literature as "Compound 5c," against established antifungal drugs. The data presented is compiled from published research to aid in the independent verification of its antifungal spectrum and potential therapeutic applications.
Introduction to Antifungal Agent "Compound 5c"
Recent studies have described the synthesis and antifungal properties of a molecule designated as "Compound 5c." It is important to note that this designation may refer to different chemical structures in various publications. This guide distinguishes between at least two such compounds based on their reported biological activities. One variant of Compound 5c has demonstrated significant activity against various species of the yeast Candida, including strains resistant to fluconazole. Another compound, also referred to as 5c, has been shown to be effective against a range of plant pathogenic fungi. This guide will focus on the anti-Candida activity of the former, as more comprehensive data is available in the cited literature. The mechanism of action for one of the "Compound 5c" variants has been suggested to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.
Comparative Antifungal Spectrum
The following table summarizes the in vitro antifungal activity of Compound 5c against various fungal pathogens, with a primary focus on Candida species. Minimum Inhibitory Concentration (MIC) values are presented alongside those of standard antifungal agents for comparative analysis.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Compound 5c and Standard Antifungal Agents
| Fungal Species | Compound 5c | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans (Fluconazole-sensitive) | 1.6 - 6.2[1] | ≤1 | 0.03 - 1.0[2] | 0.015 - 16[3] |
| Candida albicans (Fluconazole-resistant) | 1.6 - 6.2[1] | ≥64 | 0.03 - 1.0[2] | 0.015 - 16 |
| Candida glabrata | 1.6 - 6.2 | Often high | 0.03 - 1.0 | ≤0.03 - 32 |
| Candida krusei | 1.6 - 6.2 | Intrinsically resistant | 0.03 - 1.0 | 0.03 - 8 |
| Candida parapsilosis | <0.063 | ≤2 | 0.03 - 1.0 | Higher MICs observed |
| Candida tropicalis | <0.063 | ≤2 | 0.03 - 1.0 | ≤0.03 - >16 |
| Fusarium oxysporum | EC50: 0.0059 mM* | - | Often resistant | Resistant |
*Note: Data for Fusarium oxysporum is for a different "Compound 5c" and is presented as EC50 (Effective Concentration to inhibit 50% of growth). Direct comparison with MIC values should be made with caution.
Experimental Protocols
The following methodologies are based on standardized procedures for antifungal susceptibility testing, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for Compound 5c against Candida species were determined using a broth microdilution method.
1. Inoculum Preparation:
- Fungal isolates are cultured on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours.
- Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in RPMI-1640 medium to a final concentration of approximately 1-5 x 10³ colony-forming units (CFU)/mL.
2. Antifungal Agent Preparation:
- Compound 5c and standard antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create stock solutions.
- Serial two-fold dilutions of each agent are prepared in RPMI-1640 medium in 96-well microtiter plates.
3. Incubation:
- The prepared fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents.
- Plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth in the drug-free control well.
Determination of EC50 for Filamentous Fungi
The EC50 values for the "Compound 5c" variant active against plant pathogens were determined using a mycelial growth inhibition assay.
1. Culture Preparation:
- The fungus, such as Fusarium oxysporum, is grown on Potato Dextrose Agar (PDA).
2. Amended-Medium Assay:
- The test compound is incorporated into the molten PDA at various concentrations.
- The amended agar is poured into petri dishes.
3. Inoculation and Incubation:
- A small plug of the actively growing fungus is placed in the center of each agar plate.
- Plates are incubated at a suitable temperature (e.g., 25-28°C) for several days.
4. EC50 Calculation:
- The diameter of the fungal colony is measured for each concentration.
- The percentage of growth inhibition is calculated relative to a control plate with no compound.
- The EC50 value is the concentration of the compound that inhibits fungal growth by 50%.
Visualized Experimental Workflow
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for MIC Determination.
Caption: Workflow for EC50 Determination.
References
Comparative Efficacy of Rezafungin (as Antifungal Agent 64) Against Resistant Fungal Strains
A comprehensive guide for researchers and drug development professionals on the in-vitro activity of rezafungin compared to established antifungal agents against clinically relevant resistant fungal isolates.
The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of rezafungin, a next-generation echinocandin, against resistant strains of Candida and Aspergillus species. For the purpose of this guide, rezafungin will be considered as our placeholder, "Antifungal Agent 64." Its performance is benchmarked against other commonly used antifungal drugs, supported by experimental data from recent studies.
Data Presentation: In-Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values of rezafungin and comparator antifungal agents against various wild-type and resistant fungal isolates. Lower MIC/MEC values are indicative of greater in-vitro potency.
Table 1: Comparative Efficacy Against Candida Species
| Fungal Species | Antifungal Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| Candida albicans | Rezafungin | 0.03 | 0.06 | 100.0% |
| Anidulafungin | - | - | 96.2% | |
| Caspofungin | - | - | 97.2% | |
| Micafungin | - | - | 97.9% | |
| Fluconazole | - | - | 99.2% | |
| Candida glabrata | Rezafungin | 0.06 | 0.06 | 98.3% |
| Anidulafungin | - | - | 96.2% | |
| Caspofungin | - | - | 97.2% | |
| Micafungin | - | - | 97.9% | |
| Fluconazole | - | - | 95.5% | |
| Candida tropicalis | Rezafungin | 0.03 | 0.06 | 100.0% |
| Candida krusei | Rezafungin | 0.03 | 0.03 | 100.0% |
| Candida parapsilosis | Rezafungin | 1 | 2 | 99.6% |
| *Fluconazole-ResistantC. glabrata | Rezafungin | - | - | 100.0% (at ≤0.5 mg/L) |
Data sourced from a 2019-2020 global surveillance study.[1]
Table 2: Comparative Efficacy Against Aspergillus Species
| Fungal Species | Antifungal Agent | GM MEC (mg/L) | MEC Range (mg/L) |
| Wild-Type A. fumigatus (n=15) | Rezafungin | 0.024 | ≤0.015–0.125 |
| Caspofungin | - | - | |
| Micafungin | - | - | |
| Voriconazole (MIC) | 0.301 | - | |
| Posaconazole (MIC) | 0.089 | - | |
| Azole-Resistant A. fumigatus (n=31) | Rezafungin | 0.043 | ≤0.015–2 |
| Caspofungin | - | - | |
| Micafungin | - | - | |
| Voriconazole (MIC) | 3.27 | - | |
| Posaconazole (MIC) | 1.91 | - | |
| A. calidoustus (n=11) | Rezafungin | 0.044 | - |
| Caspofungin | 0.468 | - |
GM MEC: Geometric Mean Minimum Effective Concentration. Data from a study evaluating rezafungin's activity against Aspergillus isolates.[2][3][4]
Experimental Protocols
The in-vitro susceptibility data presented above were primarily generated using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method for Yeasts (CLSI M27)
This method is used for determining the MICs of antifungal agents against yeasts such as Candida species.[5]
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (B87167) (DMSO).
-
Inoculum Preparation: Yeast isolates are cultured on agar (B569324) plates to ensure purity and viability. A suspension of the yeast is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell concentration.
-
Microdilution Plate Preparation: The antifungal stock solutions are serially diluted in RPMI-1640 medium in 96-well microdilution plates to achieve a range of concentrations.
-
Inoculation: The standardized yeast suspension is further diluted and added to each well of the microdilution plate, resulting in a final inoculum concentration.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.
EUCAST Broth Microdilution Method for Molds (Modified from CLSI M38-A2)
This method is employed for determining the MICs or MECs of antifungal agents against filamentous fungi like Aspergillus species.
-
Medium Preparation: RPMI 1640 medium is supplemented with 2% glucose to enhance the growth of the molds.
-
Inoculum Preparation: Conidia (spores) are harvested from mature fungal cultures and counted using a hemocytometer to prepare a standardized inoculum suspension. The inoculum size is typically between 2 x 10⁵ and 5 x 10⁵ CFU/ml.
-
Microdilution Plate Setup: Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in the glucose-supplemented RPMI medium in 96-well plates.
-
Inoculation: The standardized conidial suspension is added to the wells.
-
Incubation: Plates are incubated at 35°C for approximately 48 hours.
-
Endpoint Reading:
-
For azoles like voriconazole, the MIC is read as the lowest concentration with no visible growth.
-
For echinocandins like rezafungin, the Minimum Effective Concentration (MEC) is determined. The MEC is the lowest drug concentration that leads to the growth of small, compact, and rounded hyphal forms as compared to the long, filamentous hyphae in the growth control well.
-
Visualizations
References
- 1. jmilabs.com [jmilabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Safety Operating Guide
Proper Disposal of Antifungal Agent 64: A Comprehensive Guide
Disclaimer: Initial research indicates that "Antifungal Agent 64" is not a formally recognized chemical name. It is likely a placeholder used in scientific literature, where the specific identity of the compound varies between publications. This guide provides essential safety and logistical information for the proper disposal of antifungal agents in a general laboratory context, drawing on established protocols for similar research compounds. The procedures outlined are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
The most critical first step before beginning any experimental work is to consult the Safety Data Sheet (SDS) for the specific antifungal agent in use.[1] The SDS provides detailed guidance on physical and chemical properties, hazards, and specific disposal considerations in Section 13.[1]
Waste Stream Management and Data Presentation
All materials contaminated with a potent antifungal agent should be treated as hazardous chemical waste.[2][3] Proper segregation of waste at the point of generation is crucial for safe handling and disposal.[3] The following table summarizes the primary waste streams and their prescribed disposal routes based on general laboratory procedures.
| Waste Stream | Description | Recommended Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing the antifungal agent in aqueous buffers. | 4L HDPE Carboy, labeled "Hazardous Waste". | Collect in a designated, sealed carboy within secondary containment. Do not mix with solvent waste. Request pickup from your institution's Environmental Health and Safety (EHS) office when the container is 90% full. |
| Liquid Waste (Organic) | Solutions containing the antifungal agent in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-resistant bottle, labeled "Hazardous Waste". | Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required by institutional policy. Request EHS pickup when the container is full. |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, bench paper, and vials. | Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste". | Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when full. |
| Sharps Waste | Contaminated needles, scalpels, and glass. | Approved, puncture-proof sharps container, labeled "Hazardous Waste". | Place directly into the sharps container immediately after use. Do not recap needles. Request EHS pickup when the container is full. |
| Contaminated Glassware | Reusable glassware (e.g., flasks, beakers) that has come into contact with the antifungal agent. | N/A | Must be decontaminated before reuse. |
Experimental Protocols: General Disposal Procedures
The fundamental principle for managing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all generated waste, both hazardous and non-hazardous.
Step 1: Waste Identification and Characterization
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the specific chemical.
-
Determine Hazard Characteristics: Identify if the antifungal agent or its solution is:
-
Ignitable: Flash point less than 140°F.
-
Corrosive: pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactive: Unstable, reacts violently with water, or generates toxic gases.
-
Toxic: Harmful or fatal if ingested or absorbed.
-
-
Assess for Mixed Waste: Determine if the waste is combined with other hazardous materials, such as biological agents (e.g., fungal cultures) or radioactive isotopes.
Step 2: Segregation and Collection
-
Segregate at the Source: Never mix incompatible waste streams. At a minimum, segregate waste as follows:
-
Aqueous waste from organic solvent waste.
-
Solid and liquid waste.
-
Chemically contaminated sharps from other sharps.
-
-
Use Appropriate Containers: Containers must be chemically compatible with the waste they hold (e.g., do not store corrosive acids in metal containers). They must be in good condition, with secure, leak-proof closures.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards. Do not use abbreviations.
Step 3: Storage and Disposal
-
Storage: Store hazardous waste at or near the point of generation, under the control of laboratory personnel. Ensure secondary containment is in place to capture any potential leaks.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour chemical waste down the drain or dispose of it in the regular trash.
Step 4: Accidental Release Measures
-
Spill Containment: In case of a spill, prevent further leakage.
-
Absorption: Absorb liquid spills with an inert, finely-powdered material such as diatomite or universal binders.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with an appropriate solvent like alcohol.
-
Collection: Collect all contaminated materials (absorbent, wipes, PPE) and place them in a sealed container for disposal as hazardous waste.
Mandatory Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
References
Essential Safety and Operational Guide for Handling Antifungal Agent 64
Disclaimer: "Antifungal Agent 64" is not a publicly recognized chemical designation. This guide provides procedural best practices for a potent, powdered, experimental antifungal compound, referred to herein as this compound. A formal risk assessment must be conducted by researchers based on the known properties of the specific agent being used.[1][2][3]
This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound to ensure the safety of laboratory personnel and prevent environmental contamination.
Hazard Assessment and Control
Potent powdered compounds, such as experimental antifungal agents, present significant health risks through inhalation of airborne particles and dermal exposure.[4][5] Primary hazards may include respiratory irritation, skin sensitization, and potential organ toxicity. Therefore, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Containment Enclosures: For handling highly potent active pharmaceutical ingredients (APIs), specialized powder containment hoods or glove boxes offer an enhanced level of protection.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is critical to prevent dermal, ocular, and respiratory exposure. The required level of PPE varies depending on the specific laboratory activity.
Table 1: PPE Requirements for Handling this compound
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Gown/Lab Coat |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with chemotherapy-rated nitrile gloves. | Safety goggles and a face shield. | A fit-tested N95 respirator or higher is required. | Disposable, solid-front gown with tight-fitting cuffs. |
| Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves. | Chemical splash goggles and a face shield. | Work must be performed in a certified chemical fume hood. | Chemical-resistant disposable gown. |
| Administering to Cultures/Systems | Nitrile gloves. | Safety glasses with side shields. | Not generally required if performed in a biological safety cabinet. | Standard lab coat. |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles. | Not generally required if the area is well-ventilated. | Fluid-resistant lab coat or disposable gown. |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves. | Safety goggles. | Not generally required, but dependent on the specific disposal procedure. | Chemical-resistant disposable gown. |
Operational Plan: From Receipt to Use
A systematic workflow is essential to minimize contamination and exposure risks.
Experimental Protocol: Weighing and Preparing a Stock Solution
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary PPE as specified in Table 1 for handling the solid compound.
-
-
Weighing:
-
Inside the fume hood, place a suitable container on an analytical balance and tare it.
-
Carefully transfer the required amount of solid this compound to the container using a chemical spatula, avoiding the creation of dust.
-
Promptly close the primary container of the antifungal agent.
-
-
Solubilization:
-
Add the desired solvent to the container with the weighed compound.
-
Ensure the container is securely capped before mixing or vortexing.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Waste segregation at the point of generation is crucial for safe handling and disposal.
Table 2: Waste Stream Management for this compound
| Waste Stream | Description | Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | Labeled, 4L HDPE Carboy for "Hazardous Waste". | Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste. Request pickup from Environmental Health & Safety (EHS) when 90% full. |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO). | Labeled, 4L solvent-resistant bottle for "Hazardous Waste". | Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required by institutional policy. Request EHS pickup when full. |
| Solid Waste | Contaminated consumables: gloves, pipette tips, bench paper, vials. | Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste". | Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when full. |
| Sharps Waste | Contaminated needles and scalpels. | Labeled, puncture-proof sharps container. | Place all contaminated sharps directly into the container. Do not recap needles. Request EHS pickup when full. |
Mandatory Visualizations
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
